L-NMMA
Description
Tilarginine has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow.
Tilarginine has been reported in Flueggea suffruticosa, Abies holophylla, and other organisms with data available.
Tilarginine is a pan-nitric oxide synthase (NOS) inhibitor, with potential immunomodulating and antineoplastic activities. Upon administration, tilarginine binds to and inhibits NOS, a free radical signaling molecule that promotes angiogenesis, metastasis, and immunosuppression in the tumor microenvironment (TME). Reduction in NOS activity may abrogate the immunosuppressive TME, enhance tumor antigen-specific immune response and inhibit tumor cell proliferation.
TILARGININE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWOCRCBQPEKQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040560 | |
| Record name | L-Monomethylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17035-90-4 | |
| Record name | NG-Monomethyl-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17035-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tilarginine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017035904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tilarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11815 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Monomethylarginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TILARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27JT06E6GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Targinine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Nitric Oxide Synthase Inhibition by L-NMMA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NG-monomethyl-L-arginine (L-NMMA) is a classical and widely utilized inhibitor of nitric oxide synthase (NOS) enzymes. As a structural analogue of the endogenous substrate L-arginine, this compound acts as a competitive inhibitor across all three major NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1][2] This competitive inhibition prevents the synthesis of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Understanding the precise mechanism of this compound's inhibitory action, its kinetics, and the experimental methodologies to assess its effects is fundamental for researchers in pharmacology, physiology, and drug development. This technical guide provides an in-depth overview of the core principles of this compound-mediated NOS inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying pathways and workflows.
Mechanism of Action: Competitive Inhibition
This compound functions as a competitive inhibitor by binding to the active site of the NOS enzyme, directly competing with the natural substrate, L-arginine.[2] Its structural similarity to L-arginine, particularly the guanidino group, allows it to occupy the same binding pocket.[5] This binding event physically obstructs L-arginine from accessing the catalytic machinery of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and the concurrent production of NO.[2] The inhibition by this compound is reversible and its efficacy is dependent on the relative concentrations of both the inhibitor (this compound) and the substrate (L-arginine).[1][2]
Beyond simple competitive inhibition, this compound can also act as a reaction-based inhibitor for nNOS and iNOS, but not eNOS.[1] In a process dependent on NADPH and the cofactor tetrahydrobiopterin (BH4), nNOS and iNOS can slowly metabolize this compound to form an N-hydroxy derivative.[1] This intermediate can then either be processed to L-citrulline and NO or lead to the inactivation of the enzyme through heme loss.[1]
Signaling Pathway of Nitric Oxide Synthesis and Inhibition by this compound
Caption: Competitive inhibition of nitric oxide synthase by this compound.
Quantitative Inhibition Data
The inhibitory potency of this compound varies among the different NOS isoforms and can be influenced by the specific experimental conditions and the species from which the enzyme was derived. The following table summarizes key quantitative data for this compound inhibition of nNOS, eNOS, and iNOS.
| Parameter | nNOS | eNOS | iNOS | Species | Reference |
| IC50 | 4.9 µM | 3.5 µM | 6.6 µM | Not Specified | [6] |
| IC50 | 4.1 µM | - | - | Not Specified | [7] |
| Ki | ~0.18 µM | - | ~6 µM | Rat | [7] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Experimental Protocols
Several well-established assays are employed to quantify the inhibitory effect of this compound on NOS activity. The choice of assay often depends on the research question, the biological system being studied (purified enzyme, cell culture, or tissue), and the available equipment.
In Vitro NOS Activity Assay (Griess Assay)
This is one of the most common methods for measuring NOS activity by quantifying the production of nitrite (NO₂⁻), a stable and measurable breakdown product of NO.[8]
Principle: NO produced by NOS is rapidly oxidized to nitrite and nitrate. Nitrate is first reduced to nitrite, and then the total nitrite concentration is determined using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing the necessary cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). For nNOS and eNOS assays, also include calmodulin and CaCl₂.[8]
-
Inhibitor and Substrate Addition: In a 96-well microplate, add varying concentrations of this compound to the appropriate wells. Then, add the substrate, L-arginine.
-
Enzyme Initiation: Initiate the reaction by adding the purified recombinant nNOS, eNOS, or iNOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.[8]
-
Reaction Termination: Stop the reaction, for example, by adding a reagent that denatures the enzyme.
-
Nitrite Measurement:
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Generate a standard curve using a known concentration of sodium nitrite. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[8]
Experimental Workflow for Griess Assay
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]
- 5. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
L-NG-Monomethyl-L-arginine (L-NMMA): A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental applications of L-NG-Monomethyl-L-arginine (L-NMMA), a cornerstone tool in nitric oxide (NO) research. This compound serves as a competitive inhibitor of nitric oxide synthase (NOS) isoforms, enabling the investigation of the multifaceted roles of NO in diverse physiological and pathological processes.
Core Chemical and Physical Properties
This compound is most commonly available as an acetate salt, which enhances its stability and solubility in aqueous solutions. It is a structural analog of L-arginine, the endogenous substrate for NOS.
| Property | Data | Citation(s) |
| Synonyms | NG-Monomethyl-L-arginine, L-NG-Monomethyl Arginine, Tilarginine | [1][2][3][4][5] |
| CAS Number | 53308-83-1 (for acetate salt) | [1][2][3][5][6][7][8] |
| Molecular Formula | C₇H₁₆N₄O₂ • C₂H₄O₂ (acetate salt) | [2][3][4] |
| Molecular Weight | 248.28 g/mol (acetate salt) | [1][3][7][8] |
| Appearance | White solid or crystalline solid | [4][6][7] |
| Purity | Typically ≥98% or ≥99% | [2][3][4][8] |
| Storage (Powder) | Store at -20°C or 2 to 8°C, desiccated. Stable for ≥4 years at -20°C. | [1][2][4][5][6] |
| Storage (Solutions) | Aqueous solutions should be used fresh; can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. | [1][4][7] |
Solubility
Proper dissolution of this compound is critical for experimental success. It is readily soluble in water and aqueous buffers, but has limited solubility in common organic solvents.
| Solvent | Solubility | Citation(s) |
| Water | ≥ 50 mg/mL (or 50 mM) | [1][7][8][9] |
| PBS (pH 7.2) | ~10 mg/mL | [2][4] |
| Ethanol | ~1 mg/mL | [2][4] |
| DMSO | ~0.25 mg/mL (Insoluble in fresh DMSO) | [1][2][4] |
Note: For organic stock solutions, it is crucial to purge the solvent with an inert gas. When diluting into aqueous buffers for biological experiments, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[4]
Mechanism of Action: Competitive NOS Inhibition
This compound functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[10] As an L-arginine analog, this compound binds to the substrate-binding site on the enzyme, preventing the conversion of L-arginine to L-citrulline and nitric oxide.[11][12] While it is a non-selective inhibitor, its affinity and inhibitory constants vary across the different isoforms.[2][10]
Inhibitory Activity
The potency of this compound is quantified by its IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values. These parameters are crucial for determining appropriate experimental concentrations. Values can vary based on the enzyme source (species) and assay conditions.
| Parameter | nNOS (NOS1) | eNOS (NOS3) | iNOS (NOS2) | Citation(s) |
| IC₅₀ | 4.1 µM, 4.9 µM | 3.5 µM | 6.6 µM | [1][7] |
| Kᵢ | ~0.18 µM (rat) | ~0.4 µM (human) | ~6 µM (rat/mouse) | [1][9] |
Impact on Downstream Signaling
The primary consequence of NOS inhibition by this compound is the decreased production of nitric oxide. This directly impacts the canonical NO signaling pathway, where NO activates soluble guanylate cyclase (sGC), leading to the conversion of GTP to cyclic guanosine monophosphate (cGMP).[11] cGMP is a critical second messenger that mediates many of NO's physiological effects, including smooth muscle relaxation (vasodilation) and neurotransmission. By blocking NO synthesis, this compound effectively attenuates cGMP-dependent signaling.[7]
Experimental Protocols
Below are generalized methodologies for the application of this compound in common research settings. Researchers must optimize concentrations, incubation times, and administration routes for their specific models and experimental questions.
In Vitro Experiments: Cell Culture
Objective: To inhibit NO production in cultured cells to study its role in cellular processes.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound acetate in sterile water or PBS (e.g., 100 mM).[7][8] Filter-sterilize through a 0.22 µm filter. Aliquot and store at -20°C for up to one month.[7]
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to the appropriate confluency (e.g., 70-80%).[13]
-
Treatment:
-
Remove the culture medium from the cells.
-
Wash cells once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of this compound. Effective concentrations in cell culture typically range from 100 µM to 1 mM.[9][12] A vehicle control (medium without this compound) should always be included.
-
To demonstrate specificity, a rescue experiment can be performed by co-incubating with a high concentration of L-arginine (e.g., 5-10 fold excess over this compound).[9][14]
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific endpoint being measured.
-
Endpoint Analysis: Assess the effect of NO inhibition. A common method is to measure the accumulation of nitrite (a stable breakdown product of NO) in the culture supernatant using the Griess Reagent System.[15]
In Vivo Experiments: Systemic and Local Administration
Objective: To inhibit NO production systemically or in a specific vascular bed to study its role in cardiovascular regulation, hemodynamics, or other physiological functions.
Methodology (Human Study Example - Intravenous Infusion):
-
Subject Preparation: Subjects are typically studied under controlled conditions (e.g., supine position, after fasting). Baseline physiological parameters (blood pressure, heart rate, cardiac output) are recorded.[16]
-
Drug Preparation: this compound is reconstituted in sterile saline for infusion.
-
Administration: this compound is administered intravenously. Dosing regimens can vary significantly:
-
Monitoring: Hemodynamic and cardiovascular parameters are monitored continuously or at regular intervals throughout the infusion and for a period afterward to capture the pharmacodynamic effects.[16][18]
-
Data Analysis: Changes in measured parameters from baseline are calculated to determine the effect of NOS inhibition. For example, an increase in mean arterial pressure and a decrease in cardiac output are expected effects.[16][17]
Note: In animal studies, doses can be higher. For localized effects, such as in studying vascular function in a specific limb, intra-arterial infusion is often used to minimize systemic effects.[19] All in vivo protocols require appropriate ethical review and approval.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. agscientific.com [agscientific.com]
- 6. biotium.com [biotium.com]
- 7. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 8. abcam.com [abcam.com]
- 9. This compound acetate | NOS | TargetMol [targetmol.com]
- 10. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of nitric oxide on HER family post-translational modification and downstream signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Nitric Oxide Production by Endothelial Cells Using Electron Paramagnetic Resonance Spectroscopy [ucur.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of the nitric oxide synthase inhibitor this compound on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
L-NMMA Selectivity for nNOS vs. eNOS vs. iNOS: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-monomethyl-L-arginine (L-NMMA) is a non-selective competitive inhibitor of all three nitric oxide synthase (NOS) isoforms: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2). As a structural analog of L-arginine, the endogenous substrate for NOS, this compound has been a critical pharmacological tool for investigating the physiological and pathophysiological roles of nitric oxide (NO). Understanding the selectivity profile of this compound is paramount for the accurate interpretation of experimental results and for the development of more selective NOS inhibitors for therapeutic applications. This guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory potency of this compound against the NOS isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values can vary depending on the species from which the enzyme was sourced, whether the enzyme is purified or in a cellular lysate, and the specific assay conditions. The following table summarizes the reported quantitative data for this compound against the three NOS isoforms.
| Isoform | Species | Parameter | Value (µM) | Notes |
| nNOS | Rat | Ki | ~0.18 | Cell-free assay.[1] |
| Human | IC50 | 4.1 | Cell-free assay.[1] | |
| Rat | IC50 | 4.9 | --- | |
| eNOS | Human | IC50 | 3.5 | --- |
| Porcine | --- | 0.1-100 (conc. range for inhibition) | Ca2+-dependent endothelial NO synthase from porcine aortae.[2] | |
| iNOS | Rat | Ki | ~6 | Cell-free assay.[1] |
| Human | IC50 | 6.6 | --- |
Note: The variability in these values underscores the importance of determining the inhibitory constants under the specific conditions of your experimental setup.
Experimental Protocols
Accurate determination of the selectivity of this compound requires robust and well-characterized experimental protocols. The two most common methods for measuring NOS activity are the citrulline assay and the Griess assay.
In Vitro NOS Activity Assay: The Citrulline Assay
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by NOS. It is a direct and sensitive method for quantifying enzyme activity.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-[3H]arginine or L-[14C]arginine
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
For nNOS and eNOS: Calmodulin and CaCl2
-
This compound stock solution
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare a reaction mixture containing NOS Assay Buffer, NADPH, FAD, FMN, BH4, and either Calmodulin/CaCl2 (for nNOS and eNOS) or no calcium/calmodulin (for iNOS).
-
Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (the solvent used to dissolve this compound).
-
Initiate Reaction: Add the purified NOS enzyme to each tube to start the reaction.
-
Add Substrate: Add radiolabeled L-arginine to each tube. The final volume should be consistent across all reactions.
-
Incubate: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme activity.
-
Stop Reaction: Terminate the reaction by adding Stop Buffer.
-
Separate Substrate and Product: Add a slurry of Dowex AG 50W-X8 resin to each tube. The resin binds to the positively charged L-[3H]arginine, while the neutral L-[3H]citrulline remains in the supernatant.
-
Quantify Product: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate IC50/Ki: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
In Vitro NOS Activity Assay: The Griess Assay
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite and nitrate.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
NOS Assay Buffer
-
L-arginine
-
NADPH and cofactors (as in the citrulline assay)
-
This compound stock solution
-
Nitrate Reductase
-
Griess Reagent A (e.g., sulfanilamide in phosphoric acid)
-
Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, and the necessary cofactors for the specific NOS isoform.
-
Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Convert Nitrate to Nitrite: Add Nitrate Reductase and its necessary cofactors (e.g., NADPH) to each well to convert any nitrate produced into nitrite. Incubate as required by the manufacturer's instructions.
-
Develop Color: Add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate: Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Measure Absorbance: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify and Calculate: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each NOS isoform.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathways for each NOS isoform and the point of inhibition by this compound.
Caption: Simplified signaling pathways for nNOS, eNOS, and iNOS, showing this compound inhibition.
Experimental Workflow
The following diagram outlines the logical workflow for determining the IC50 of this compound for a given NOS isoform using the Griess assay.
Caption: Workflow for determining the IC50 of this compound using the Griess assay.
Conclusion
This compound serves as a valuable, albeit non-selective, inhibitor of all three NOS isoforms. A thorough understanding of its inhibitory profile, obtained through rigorous experimental protocols such as the citrulline and Griess assays, is essential for its effective use in research. The data presented in this guide highlight the generally comparable potency of this compound against the different isoforms, with some studies suggesting a slightly higher potency for nNOS and eNOS over iNOS. For researchers and drug development professionals, this information is critical for interpreting data from studies using this compound and for guiding the development of next-generation, isoform-selective NOS inhibitors with improved therapeutic potential.
References
The In Vivo Profile of L-NMMA: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), playing a critical role in preclinical and clinical research to investigate the physiological and pathophysiological roles of nitric oxide (NO).[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing essential pathways and workflows.
Core Mechanism of Action
This compound exerts its biological effects by competing with the endogenous substrate L-arginine for binding to the active site of nitric oxide synthase, thereby inhibiting the production of nitric oxide.[3] This inhibition of NO synthesis leads to a variety of downstream physiological effects, given the ubiquitous role of NO in vasodilation, neurotransmission, and immune responses.[3][4]
Caption: Competitive inhibition of nitric oxide synthase (NOS) by this compound.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in both human and animal models. Studies have revealed a relatively short half-life and dose-dependent elimination kinetics.
Human Pharmacokinetic Parameters
A study in healthy human subjects following a bolus intravenous infusion of 3 mg/kg this compound provided the following key pharmacokinetic parameters.[3][5]
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Maximum Plasma Concentration (Cmax) | 12.9 ± 3.4 | µg/mL | [3][5] |
| Elimination Half-life (t1/2) | 63.5 ± 14.5 | minutes | [3][5] |
| Clearance (CL) | 12.2 ± 3.5 | mL/min/kg | [3][5] |
Animal Pharmacokinetic Parameters
In rats, this compound exhibits nonlinear pharmacokinetics.[6] The elimination parameters were estimated following intravenous bolus doses of 25, 50, and 100 mg/kg.[6]
| Parameter | Estimated Value | Unit | Reference |
| Michaelis-Menten Constant (Km) | 70.2 | µM | [6] |
| Maximum Elimination Rate (Vmax) | 4.59 | µM/min | [6] |
Pharmacodynamics of this compound
The pharmacodynamic effects of this compound are a direct consequence of its inhibition of NO synthesis and are observed across various physiological systems.
Cardiovascular Effects in Humans
Systemic administration of this compound in humans leads to significant hemodynamic changes. A bolus infusion of 3 mg/kg i.v. over 5 minutes resulted in the following effects 15 minutes after the start of administration.[3]
| Parameter | Percentage Change from Baseline (Mean) | P-value | Reference |
| Cardiac Output (CO) | -13% | <0.05 | [3] |
| Fundus Pulsation Amplitude (FPA) | -26% | <0.05 | [3] |
| Exhaled Nitric Oxide (exhNO) | -46% | <0.01 | [3] |
| Systemic Vascular Resistance (SVR) | +16% | <0.05 | [3] |
The duration of these effects varies, with some parameters returning to baseline within 45-60 minutes, while others, like exhaled NO, can remain reduced for longer periods.[7]
Effects on the Central Nervous System
In animal models, this compound has been shown to influence neurotransmitter levels. Local infusion of this compound into the striatum of freely moving rats resulted in a dose-dependent increase in extracellular GABA concentrations.[4]
Effects on Insulin Secretion in Animal Models
In a mouse model of multiple low-dose streptozotocin-induced diabetes, in vivo administration of this compound (0.25 mg/g body weight) was shown to normalize glucose-stimulated insulin secretion.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols from in vivo studies of this compound.
Human Study: Pharmacokinetic and Pharmacodynamic Profiling
Objective: To investigate the pharmacokinetic-pharmacodynamic profile of this compound in healthy subjects.[3]
Methodology:
-
Subjects: Seven healthy volunteers.
-
Drug Administration: A single intravenous bolus of 3 mg/kg this compound was administered over 5 minutes.
-
Pharmacokinetic Sampling: Blood samples were collected at baseline and at 15, 65, 95, 155, and 305 minutes after the start of drug administration. Plasma concentrations of this compound were determined by a validated analytical method.
-
Pharmacodynamic Measurements:
-
Systemic Hemodynamics: Mean arterial pressure and pulse rate were monitored.
-
Cardiac Output (CO): Measured at the same time points as pharmacokinetic sampling.
-
Fundus Pulsation Amplitude (FPA): Assessed as a measure of choroidal blood flow.
-
Exhaled Nitric Oxide (exhNO): Measured to determine systemic NO synthesis inhibition.
-
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. Pharmacodynamic effects were correlated with plasma concentrations using an Emax model.
Caption: Workflow for a human pharmacokinetic-pharmacodynamic study of this compound.
Animal Study: Nonlinear Pharmacokinetics in Rats
Objective: To characterize the pharmacokinetics of this compound in rats.[6]
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Drug Administration: Intravenous bolus doses of 25, 50, and 100 mg/kg this compound.
-
Pharmacokinetic Sampling: Serial blood samples were collected via a cannulated artery at predetermined time points.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) assay with pre-column derivatization and ultraviolet detection.
-
Data Analysis: Compartmental and non-compartmental analyses were performed to determine the pharmacokinetic parameters. The data were fit to a nonlinear model to estimate Km and Vmax.
Clinical and Therapeutic Implications
The ability of this compound to modulate NO signaling has led to its investigation in various clinical contexts. It has been studied in circulatory shock and, more recently, in combination with chemotherapy for the treatment of triple-negative breast cancer.[9][10][11] In these studies, this compound has generally been found to be safe, with manageable side effects such as transient hypertension.[10] The rationale for its use in oncology stems from the association of inducible nitric oxide synthase (iNOS) with poor prognosis in certain cancers.[9][10] By inhibiting iNOS, this compound may reduce tumor aggressiveness and enhance the efficacy of cytotoxic agents.[10]
Conclusion
This compound remains an invaluable pharmacological tool for elucidating the multifaceted roles of nitric oxide in health and disease. A thorough understanding of its in vivo pharmacokinetics and pharmacodynamics is essential for the design of robust experimental protocols and the interpretation of research findings. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent nitric oxide synthase inhibitor.
References
- 1. biotium.com [biotium.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NG-monomethyl-L-arginine, an inhibitor of nitric oxide synthase, increases extracellular GABA in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Nonlinear pharmacokinetics of L-N(G)-methyl-arginine in rats: characterization by an improved HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase 1/2 clinical trial of the nitric oxide synthase inhibitor this compound and taxane for treating chemoresistant triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of iNOS as a novel effective targeted therapy against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel drug combination can target triple-negative breast cancer for treatment [read.houstonmethodist.org]
The Role of L-NMMA in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[1][2] By blocking the synthesis of NO, a critical signaling molecule in the cardiovascular system, this compound serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of NO in vascular tone, blood pressure regulation, and endothelial function.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in cardiovascular research, and detailed experimental considerations.
Chemical and Physical Properties
This compound, often used as an acetate salt, is a water-soluble white solid.[5][6] Its inhibitory action is stereospecific, with the L-enantiomer being active, while the D-enantiomer (D-NMMA) is inactive.[7]
| Property | Value | Reference |
| Common Names | Nω-Methyl-L-arginine; NG-Monomethyl-L-arginine | [6] |
| CAS Number | 53308-83-1 | [6] |
| Molecular Formula | C₇H₁₆N₄O₂ • CH₃COOH | [6] |
| Molecular Weight | 248.28 g/mol | [6][8] |
| Solubility | Soluble in water | [5][6] |
| Storage | Store desiccated at -20°C | [6] |
Mechanism of Action: Inhibition of Nitric Oxide Synthase
This compound acts as a competitive inhibitor of nitric oxide synthase (NOS) by competing with the endogenous substrate, L-arginine, at the enzyme's active site.[9] This inhibition prevents the conversion of L-arginine to L-citrulline and nitric oxide. This compound inhibits all known isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[2][10] The inhibitory constants (Ki) demonstrate varying potencies for the different isoforms.[2][8][10]
| NOS Isoform | Ki (µM) | Reference |
| nNOS (rat) | ~0.18 | [2][8][10] |
| eNOS (human) | ~0.4 | [2][10] |
| iNOS (mouse/rat) | ~6 | [2][8][10] |
The inhibition of eNOS in the vascular endothelium is of particular importance in cardiovascular research, as it leads to a reduction in the basal and stimulated production of NO, a potent vasodilator.[3] This reduction in NO bioavailability results in vasoconstriction and an increase in vascular tone.[2][7] The effects of this compound can be reversed by the administration of excess L-arginine, but not D-arginine, demonstrating the competitive and stereospecific nature of the inhibition.[7][11]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of this compound in the nitric oxide signaling pathway.
References
- 1. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal Nitric Oxide Synthase and Human Vascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. agscientific.com [agscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound acetate | NOS | TargetMol [targetmol.com]
- 11. ahajournals.org [ahajournals.org]
The Impact of L-NMMA on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-monomethyl-L-arginine (L-NMMA) is a potent and widely utilized pharmacological tool in neuroscience research. As a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO), this compound provides a means to investigate the multifaceted roles of NO in the central nervous system (CNS). Nitric oxide, a gaseous signaling molecule, is implicated in a vast array of physiological and pathological processes within the brain, including neurotransmission, synaptic plasticity, and cerebrovascular regulation. Understanding the precise effects of this compound is therefore crucial for elucidating the intricate functions of the NO signaling cascade in both health and disease, and for the development of novel therapeutic strategies targeting this pathway.
This in-depth technical guide provides a comprehensive overview of the effects of this compound on the CNS. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, its impact on key neurobiological processes, and methodologies for its experimental application.
Core Mechanism of Action: Nitric Oxide Synthase Inhibition
This compound exerts its effects by competing with the endogenous substrate, L-arginine, for the active site of all three major isoforms of nitric oxide synthase: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). By blocking the synthesis of NO, this compound disrupts the canonical NO signaling pathway, which involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).
Quantitative Data on NOS Inhibition
The inhibitory potency of this compound varies across the different NOS isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this inhibition.
| NOS Isoform | This compound IC50 (µM) |
| Neuronal NOS (nNOS) | 4.9[1] |
| Inducible NOS (iNOS) | 6.6[1] |
| Endothelial NOS (eNOS) | 3.5 - 5 ± 1[1][2] |
Effects on Neurotransmission
Nitric oxide acts as a retrograde messenger and neuromodulator, influencing the release of various neurotransmitters. By inhibiting NO production, this compound can significantly alter the neurochemical landscape of the brain.
Modulation of Glutamate and GABA Release
The balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission is critical for normal brain function. The NO signaling pathway is known to modulate the release of both of these key neurotransmitters in regions such as the hippocampus. While direct quantitative data on the percentage change in glutamate and GABA levels in the hippocampus following this compound administration from microdialysis studies is not consistently reported in the literature, studies on the modulation of the NO/cGMP pathway by GABAergic and glutamatergic systems suggest a complex interplay. For instance, blockade of GABAergic inhibition can lead to an increase in cGMP levels, an effect that is largely dependent on the activation of NMDA receptors, which are themselves linked to NO production.
Further research using in vivo microdialysis with direct administration of this compound is required to precisely quantify its impact on the extracellular concentrations of glutamate and GABA in specific brain regions.
Impact on Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied form of synaptic plasticity in which NO has been implicated as a key signaling molecule, particularly in the hippocampus.
Attenuation of Long-Term Potentiation (LTP)
The role of NO in LTP, especially at the CA1 synapse of the hippocampus, is well-documented. Studies have shown that inhibitors of nitric oxide synthase can block the induction of LTP. While specific percentage reductions in the field excitatory postsynaptic potential (fEPSP) slope with this compound are variable depending on the experimental conditions, the general finding is a significant attenuation of LTP. For example, the application of NOS inhibitors has been shown to cause a gradual decline of the potentiated response back towards baseline. One study demonstrated that application of an NOS inhibitor 5 minutes after tetanus blocked LTP as effectively as adding it beforehand, suggesting a role for NO in both the induction and maintenance phases of early LTP.
Modulation of NMDA Receptor Function
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a critical role in synaptic plasticity and excitotoxicity. There is evidence for a modulatory relationship between the NO signaling pathway and NMDA receptor function. However, direct quantitative data on the specific effects of this compound on NMDA receptor-mediated currents is complex and can be context-dependent. Some studies suggest that NO can modulate NMDA receptor activity, but the direct impact of this compound on NMDA receptor currents, independent of its effect on the broader NO signaling environment, requires further elucidation through targeted patch-clamp electrophysiology studies.
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Measurement
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.
Objective: To measure the effect of this compound on extracellular glutamate and GABA levels in the rat hippocampus.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Probe Implantation: Surgically implant a guide cannula targeting the hippocampus (e.g., CA1 region) according to stereotaxic coordinates.
-
Recovery: Allow the animal to recover from surgery for a designated period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of glutamate and GABA levels.
-
This compound Administration: Administer this compound either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples for a specified period after this compound administration.
-
Analysis: Analyze the collected dialysate samples for glutamate and GABA concentrations using HPLC.
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP)
This technique allows for the study of synaptic plasticity in an in vitro preparation of the hippocampus.
Objective: To determine the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Vibratome or tissue chopper
-
Dissection microscope
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
aCSF
-
This compound solution
Procedure:
-
Slice Preparation: Rapidly dissect the hippocampus from a rat or mouse brain in ice-cold, oxygenated aCSF. Cut coronal or horizontal slices (e.g., 300-400 µm thick) using a vibratome.
-
Incubation: Transfer the slices to an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Baseline Recording: Deliver single baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP of approximately 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue to record fEPSPs at the baseline frequency for at least 60 minutes after the HFS.
-
Data Analysis: Measure the slope of the fEPSP and express the post-HFS slope as a percentage of the pre-HFS baseline slope.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Nitric Oxide Signaling and this compound Inhibition.
Caption: In Vivo Microdialysis Workflow.
Caption: LTP Electrophysiology Workflow.
Conclusion
This compound remains an indispensable tool for dissecting the complex roles of nitric oxide in the central nervous system. Its ability to inhibit NOS isoforms provides a powerful method for investigating the involvement of NO in fundamental processes such as neurotransmission and synaptic plasticity. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the design and interpretation of experiments utilizing this compound. As our understanding of the intricate signaling networks within the brain continues to evolve, the precise and informed use of pharmacological tools like this compound will be paramount in advancing our knowledge and developing novel therapeutic interventions for neurological and psychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for In Vivo L-NMMA Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). By blocking the production of nitric oxide (NO), a critical signaling molecule, this compound serves as a powerful tool in preclinical research to investigate the role of the NO pathway in a wide range of physiological and pathophysiological processes. These include the regulation of vascular tone and blood pressure, neurotransmission, and the immune response.
These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in mouse models, intended to guide researchers in designing and executing robust and reproducible experiments.
Data Presentation: Quantitative Effects of this compound Administration
The following tables summarize the dose-dependent effects of this compound on key physiological parameters in rodents, primarily focusing on blood pressure. It is important to note that the majority of detailed dose-response studies have been conducted in rats; however, data from mouse studies are included where available.
Table 1: Intravenous (IV) Administration of this compound
| Species | Dose (mg/kg) | Effect on Mean Arterial Pressure (MAP) | Reference |
| Mouse | 10 | Increased systolic blood pressure | [1] |
| Rat | 0.03 - 300 | Dose-dependent increase | [2] |
| Rat | 16 and 160 mmol/kg | Dose-dependent increase | [3] |
Table 2: Intraperitoneal (IP) Administration of this compound
| Species | Dose | Effect | Reference |
| Mouse | 40 and 80 mg/kg/day | Ineffective alone in preventing mortality in an influenza model | [4] |
| Mouse | 0.17 mg/g and 0.25 mg/g body weight | 0.25 mg/g dose resulted in normoglycemia in a diabetes model | [5] |
| Rat | 3 mg/day (osmotic minipump) | Did not affect baseline MAP but increased pressor response to angiotensin II | [6] |
Table 3: Oral Administration of L-NAME (a related NOS inhibitor)
Note: Data for oral administration of this compound is limited. L-NAME is another commonly used NOS inhibitor with a similar mechanism of action.
| Species | Dose (mg/kg) | Effect on Blood Pressure | Reference |
| Rat | 40 mg/kg/day in drinking water | Increased blood pressure | [7] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis and Inhibition by this compound
The diagram below illustrates the synthesis of nitric oxide from L-arginine by nitric oxide synthase (NOS) and the competitive inhibition of this process by this compound.
Figure 1. Inhibition of Nitric Oxide Synthase by this compound.
Downstream Signaling Cascade of Nitric Oxide in Vascular Smooth Muscle
This diagram outlines the downstream effects of nitric oxide in vascular smooth muscle cells, leading to vasodilation. Inhibition of this pathway by this compound results in vasoconstriction.
Figure 2. NO-mediated vasodilation pathway.
General Experimental Workflow for an In Vivo this compound Study
The following workflow provides a generalized schematic for a typical pharmacological study in mice involving this compound administration.
Figure 3. Experimental workflow for in vivo this compound studies.
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
NG-monomethyl-L-arginine, acetate salt (this compound)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile saline to the tube to achieve the desired final concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck using your thumb and forefinger to immobilize the head.
-
Secure the tail with your little finger against the palm of the same hand.
-
Gently rotate the mouse to expose the abdomen.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
-
Injection:
-
Clean the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Inject the this compound solution slowly. The typical injection volume for a mouse is 0.1-0.2 mL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Intravenous (IV) Tail Vein Injection Protocol
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (27-30 gauge)
-
A mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and easier to access.
-
-
Injection Site:
-
The lateral tail veins, located on either side of the tail, are the target for injection.
-
-
Injection:
-
Clean the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the chosen vein.
-
Insert the needle into the vein at a shallow angle. You should see a small amount of blood enter the hub of the needle upon successful entry.
-
Inject the this compound solution slowly. The maximum bolus injection volume is typically 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Oral Gavage Protocol
Materials:
-
Prepared this compound solution
-
A flexible feeding tube or a rigid gavage needle with a ball tip (18-20 gauge for adult mice)
-
Sterile syringe
Procedure:
-
Animal Restraint:
-
Grasp the mouse firmly by the scruff of the neck to prevent movement and straighten the neck and back.
-
-
Tube Measurement:
-
Measure the length of the feeding tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the tube.
-
-
Administration:
-
Moisten the tip of the feeding tube with sterile water or saline for lubrication.
-
Gently insert the tube into the mouse's mouth, passing it over the tongue and down the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Advance the tube to the pre-measured mark.
-
Administer the this compound solution slowly. The typical gavage volume for a mouse is up to 10 ml/kg.
-
Gently remove the tube.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Concluding Remarks
The protocols and data provided herein offer a comprehensive guide for the in vivo use of this compound in mouse models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and consider the specific aims of their study when selecting the administration route, dosage, and experimental design. Careful attention to technique and appropriate controls will ensure the generation of high-quality, reproducible data to further our understanding of the critical role of the nitric oxide pathway in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-nociceptive activity of nitric oxide synthase inhibitors in the mouse: dissociation between the effect of L-NAME and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of a nitric oxide synthase inhibitor on pressor response to angiotensin II in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
Optimal L-NMMA Concentration for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). By mimicking the natural substrate L-arginine, this compound effectively blocks the synthesis of NO, a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, immune response, and cancer progression.[1][2] Its ability to modulate NO levels makes this compound an indispensable tool in cell culture experiments aimed at elucidating the role of nitric oxide in cellular signaling and function.
This document provides detailed application notes and standardized protocols for the use of this compound in cell culture, including recommended concentration ranges for various cell types and experimental assays.
Mechanism of Action
This compound competitively binds to the active site of all three NOS isoforms (nNOS, eNOS, and iNOS), thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide.[1] The inhibition is reversible and concentration-dependent. The inhibitory potency of this compound varies between the different NOS isoforms.
Quantitative Data Summary
The following tables summarize the inhibitory constants and effective concentrations of this compound reported in the literature for various NOS isoforms and cell culture applications.
Table 1: Inhibitory Potency of this compound against NOS Isoforms
| NOS Isoform | Inhibitory Constant (Ki) / IC50 | Source |
| nNOS (rat) | Ki: ~0.18 µM | [3] |
| nNOS | IC50: 4.1 µM, 4.9 µM | [3][4] |
| eNOS (human) | Ki: ~0.4 µM | |
| eNOS | IC50: 3.5 µM | [4] |
| iNOS (rat) | Ki: ~6 µM | [3] |
| iNOS (mouse) | IC50: 6.6 µM | [4] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Experiments
| Cell Type | Assay | Effective Concentration | Observed Effect | Source |
| Endothelial Cells (e.g., HUVECs, BAECs) | NO Production Inhibition | 5 - 100 µM | Dose-dependent inhibition of NO production. | |
| Endothelial Cells (e.g., HUVECs) | Proliferation | 50 µM | Inhibition of cell proliferation. | |
| Endothelial Cells (e.g., HUVECs) | Migration | 50 µM | Promotion of cell migration. | |
| Macrophages (e.g., RAW 264.7) | NO Production Inhibition | 10 - 300 µM | Inhibition of LPS-induced NO production. | [5] |
| Pancreatic Islet Cells | Cytokine-induced Nitrite Production | 1 mM | Prevention of cytokine-induced nitrite production. | [6] |
| Triple-Negative Breast Cancer (TNBC) Cells | Proliferation, Migration, Mammosphere Formation | Not specified | Decreased proliferation, migration, and mammosphere formation. |
Signaling Pathway
The primary signaling pathway affected by this compound is the nitric oxide synthesis pathway. By inhibiting NOS, this compound prevents the downstream effects of NO, which are largely mediated through the activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).
Figure 1. this compound inhibits the conversion of L-Arginine to Nitric Oxide by NOS.
Experimental Protocols
Preparation of this compound Stock Solution
This compound acetate is soluble in water.[4]
-
Reconstitution: Dissolve this compound acetate powder in sterile, cell culture-grade water to create a stock solution (e.g., 10 mM or 50 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[4] When ready to use, thaw the aliquot at room temperature and ensure any precipitate is fully dissolved.
Figure 2. Workflow for preparing this compound stock solution.
Protocol: Nitric Oxide Measurement using Griess Assay
This protocol measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) or other NO-inducing agent (for inducible NOS)
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere overnight.
-
This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for 1-2 hours.
-
Stimulation (for iNOS): For experiments involving iNOS, add the stimulating agent (e.g., LPS) to the wells and incubate for the desired period (e.g., 24 hours). For constitutive NOS, this step is not necessary.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of NaNO₂ in culture medium, with concentrations ranging from 0 to 100 µM.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing the samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate at room temperature in the dark for 2 hours, or until the crystals are fully dissolved.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh culture medium containing the desired concentrations of this compound. Include a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined areas for each well.
-
Incubation: Incubate the plate at 37°C.
-
Image Acquisition (Time X): Capture images of the same areas at regular intervals (e.g., 8, 24, 48 hours) until the scratch in the control well is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Figure 3. Workflow for the wound healing cell migration assay.
Conclusion
This compound is a powerful and widely used tool for investigating the roles of nitric oxide in cell biology. The optimal concentration of this compound for any given experiment is dependent on the cell type, the specific NOS isoform being targeted, and the experimental endpoint. It is therefore crucial to perform dose-response experiments to determine the most effective and specific concentration for your particular application. The protocols provided herein serve as a starting point for designing and executing robust and reproducible cell culture experiments involving this compound.
References
- 1. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 5. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of L-NMMA Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-NG-Monomethylarginine (L-NMMA) is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2][3] By blocking the production of nitric oxide (NO), this compound is an invaluable tool in elucidating the role of NO in a myriad of physiological and pathophysiological processes. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research use.
This compound Properties and Solubility
This compound is typically supplied as a crystalline solid, often as an acetate salt.[4] Before preparing a stock solution, it is essential to understand its solubility and stability characteristics.
Quantitative Data Summary:
| Parameter | Value | Solvent/Condition | Source |
| Molecular Weight | 248.28 g/mol (acetate salt) | - | [1][2] |
| Purity | >95% | - | [1] |
| Form | Crystalline solid | - | [4] |
| Solubility in Water | Up to 50 mM | - | [1][2] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | - | [4] |
| Solubility in Ethanol | ~1 mg/mL | - | [4] |
| Solubility in DMSO | ~0.25 mg/mL | - | [4] |
| Storage (Solid) | -20°C | ≥4 years | [4] |
| Storage (Aqueous Solution) | -20°C | Up to 1 month | [1] |
| Storage (Aqueous Solution) | Room Temperature | Use on the same day | [1][4] |
Experimental Protocols
Materials
-
This compound (acetate salt) powder
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous ethanol
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Preparation of Aqueous this compound Stock Solution (Recommended)
Aqueous solutions are preferred for most cell-based assays to avoid solvent-induced artifacts.
-
Determine the Desired Stock Concentration: A common stock concentration is 100 mM. To prepare 1 mL of a 100 mM solution, you will need 24.83 mg of this compound acetate salt (MW: 248.28 g/mol ).
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the required amount of this compound powder.
-
Dissolution: Add the desired volume of sterile water or PBS to the tube. For instance, add 1 mL of sterile water to the 24.83 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell culture experiments.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. It is recommended to use aqueous solutions on the same day they are prepared; however, they can be stored at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Preparation of Organic this compound Stock Solution
In cases where higher concentrations are required or for specific experimental needs, organic solvents can be used. However, it is crucial to ensure the final concentration of the organic solvent in the assay is minimal to avoid toxicity.
-
Solvent Selection: Choose an appropriate organic solvent based on the required concentration (e.g., ethanol for ~1 mg/mL or DMSO for ~0.25 mg/mL).[4]
-
Weighing this compound: Accurately weigh the this compound powder in a sterile tube.
-
Dissolution: Add the organic solvent to the this compound powder and vortex until fully dissolved. Purging the solvent with an inert gas before use can improve stability.[4]
-
Storage: Store the organic stock solution at -20°C in tightly sealed tubes.
Note: Before use in biological experiments, further dilutions of the organic stock solution should be made in aqueous buffers or isotonic saline.[4] Ensure the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its use in in vitro assays.
Caption: Mechanism of this compound in inhibiting nitric oxide synthesis.
References
Application Notes: Measuring Nitric Oxide Production Inhibition by L-NMMA using the Griess Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. Dysregulation of NO production is implicated in various diseases, making the quantification of NO and the screening of NOS inhibitors vital for both basic research and drug development.
NG-monomethyl-L-arginine (L-NMMA) is a competitive inhibitor of all NOS isoforms and serves as a valuable tool for studying the role of NO in biological systems.[1] This document provides a detailed protocol for utilizing the Griess assay to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants following treatment with this compound. The Griess assay is a straightforward and cost-effective colorimetric method suitable for this application.[2]
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction.[2] In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[3]
Data Presentation
The following tables summarize representative quantitative data on the inhibition of nitric oxide production by NOS inhibitors like this compound.
Table 1: Dose-Dependent Inhibition of Nitrite Production by a NOS Inhibitor in Endothelial Cells
| Inhibitor Concentration (µM) | Nitrite Reduction (%) after 96h |
| 10 | 32.62[4] |
| 100 | 51.47[4] |
| 1000 | 94.30[4] |
Data adapted from a study on L-NAME, an analog of this compound, in an in vitro endothelial cell model.[4] The Griess assay was used to quantify nitrite concentrations.
Table 2: IC₅₀ Values of this compound for Human NOS Isoforms
| NOS Isoform | IC₅₀ (µM) |
| nNOS | 1.9 |
| iNOS | 2.6 |
| eNOS | 2.0 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity. These values are indicative of the potency of this compound as a NOS inhibitor.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (phenol red-free recommended to avoid interference)
-
This compound (NG-monomethyl-L-arginine)
-
Lipopolysaccharide (LPS) or other appropriate NOS-inducing agent
-
Phosphate-buffered saline (PBS)
-
Griess Reagent Kit:
-
Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)
-
N-(1-naphthyl)ethylenediamine (NED) solution (e.g., 0.1% in deionized water)
-
-
Sodium nitrite (NaNO₂) standard solution (e.g., 1 mM)
-
96-well flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 540 nm
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages or endothelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Cell Stimulation (for inducible NOS): If studying iNOS, stimulate the cells with an appropriate agent (e.g., 1 µg/mL LPS for RAW 264.7 cells) to induce NO production.[5] For constitutive NOS (nNOS, eNOS), this step may not be necessary.
-
This compound Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Dilute the stock solution to the desired final concentrations in culture medium.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired period (e.g., 24-48 hours) in a humidified incubator at 37°C and 5% CO₂.
Protocol 2: Griess Assay for Nitrite Quantification
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
Standard Curve Preparation:
-
Prepare a series of sodium nitrite standards by diluting the 1 mM stock solution in culture medium. A typical concentration range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (blank).[4]
-
Add 50 µL of each standard concentration in duplicate or triplicate to a new 96-well plate.
-
-
Sample Addition: Add 50 µL of the collected cell culture supernatants in duplicate or triplicate to the 96-well plate.
-
Griess Reagent Addition:
-
Add 50 µL of the sulfanilamide solution to all wells containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at room temperature, protected from light, to allow for color development.[5]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank (0 µM nitrite) from all standard readings. Plot the corrected absorbance values against the corresponding nitrite concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Nitrite Concentration in Samples: Subtract the absorbance of the blank from the sample readings. Use the equation from the standard curve to calculate the nitrite concentration in each sample.
-
Inhibition Calculation: Calculate the percentage inhibition of NO production for each this compound concentration using the following formula:
% Inhibition = [1 - (Nitrite concentration with this compound / Nitrite concentration of control)] x 100
Mandatory Visualizations
Caption: Nitric Oxide signaling pathway and this compound inhibition.
Caption: Experimental workflow for the Griess assay.
References
- 1. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of brain nitric oxide synthase inhibition in vivo: ex vivo assays of nitric oxide synthase can give incorrect results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Septic Shock in Animal Models Using L-NMMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Septic shock remains a significant challenge in critical care medicine, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. A key contributor to the pathophysiology of septic shock is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS), which leads to profound vasodilation and hypotension. NG-monomethyl-L-arginine (L-NMMA) is a non-specific inhibitor of nitric oxide synthases and serves as a critical tool in preclinical research to investigate the role of NO in sepsis and to evaluate potential therapeutic interventions.
These application notes provide detailed protocols for inducing septic shock in rodent models and for the administration of this compound to study its effects on the pathophysiology of the disease.
Signaling Pathway of Nitric Oxide Production in Sepsis
During a gram-negative bacterial infection, lipopolysaccharide (LPS), a component of the bacterial cell wall, is recognized by Toll-like receptor 4 (TLR4) on immune cells, primarily macrophages. This recognition triggers a downstream signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[1][2] iNOS then catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO).[3] The excessive production of NO contributes to the profound vasodilation, hypotension, and organ damage observed in septic shock. This compound acts as a competitive inhibitor of all NOS isoforms, thereby blocking the production of NO.
References
Application Notes and Protocols: Measuring Cerebral Blood Flow Changes with L-NMMA Infusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for measuring changes in cerebral blood flow (CBF) following the infusion of L-NG-monomethyl arginine (L-NMMA), a non-selective inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule in the cerebrovascular system, playing a significant role in maintaining basal vascular tone and mediating vasodilation. By inhibiting NOS, this compound reduces NO production, leading to vasoconstriction and a subsequent decrease in cerebral blood flow. Understanding this process is vital for research into cerebrovascular physiology, pathophysiology, and the development of novel therapeutic agents targeting the NO pathway.
This document outlines the underlying signaling pathway, provides detailed experimental protocols for this compound infusion in human subjects, and presents a summary of expected quantitative changes in cerebral blood flow and other physiological parameters.
Signaling Pathway of Nitric Oxide in Cerebral Blood Flow Regulation
Nitric oxide is synthesized from the amino acid L-arginine by the enzyme nitric oxide synthase (NOS). In the vasculature, the endothelial NOS (eNOS) isoform is primarily responsible for the production of NO in response to various stimuli, including shear stress from blood flow and receptor-mediated agonists. Once produced, NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.
In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG). PKG phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium. This cascade of events ultimately leads to smooth muscle relaxation, vasodilation, and an increase in blood flow.
This compound acts as a competitive inhibitor of all NOS isoforms by competing with the natural substrate, L-arginine. By blocking the synthesis of NO, this compound disrupts this signaling pathway, leading to a reduction in cGMP levels in the vascular smooth muscle cells. This results in vasoconstriction and a decrease in cerebral blood flow.
Experimental Protocols
The following protocols are generalized from published studies and should be adapted based on specific experimental goals, subject populations, and available equipment. All procedures involving human subjects must be approved by an appropriate institutional review board (IRB).
Protocol 1: Intravenous Bolus Infusion of this compound
This protocol is designed to assess the dose-dependent effects of this compound on cerebral blood flow.
Materials:
-
NG-monomethyl-L-arginine (this compound), clinical grade, diluted in 0.9% NaCl
-
Intravenous cannula
-
Infusion pump
-
Cerebral blood flow measurement device (e.g., Transcranial Doppler, MRI with Arterial Spin Labeling)
-
Continuous blood pressure and heart rate monitoring equipment
Procedure:
-
Baseline Measurement: After a 20-minute control period, acquire at least two sets of baseline measurements for CBF, mean arterial pressure (MAP), and heart rate.
-
This compound Administration: Administer this compound as an intravenous bolus injection. Doses can be escalated in a stepwise manner (e.g., 1, 3, and 10 mg/kg)[1][2].
-
Post-Infusion Monitoring: Repeat measurements of CBF, MAP, and heart rate at 5-minute intervals for up to 45 minutes after each dose[1].
-
(Optional) Reversal with L-arginine: To confirm the specificity of the NOS inhibition, L-arginine can be infused to reverse the effects of this compound[1][3].
Protocol 2: Continuous Intravenous Infusion of this compound
This protocol is suitable for investigating the effects of sustained NOS inhibition.
Materials:
-
Same as Protocol 1.
Procedure:
-
Baseline Measurement: Establish a stable baseline as described in Protocol 1.
-
This compound Administration: Administer a loading dose of this compound (e.g., 0.6 mg/kg/min) intravenously for 5 minutes, followed by a maintenance infusion (e.g., 1 mg/kg/min) for the duration of the experimental measurements[4].
-
CBF Measurement: Perform CBF measurements (e.g., using 4D flow MRI and arterial spin labeling MRI) during the maintenance infusion period[4][5].
-
Physiological Monitoring: Continuously monitor MAP, heart rate, and end-tidal CO2 throughout the infusion.
Protocol 3: Intracarotid Infusion of this compound
This protocol delivers this compound directly to the cerebral circulation, potentially minimizing systemic effects. This is a more invasive procedure and requires specialized clinical settings.
Materials:
-
Same as Protocol 1, with the addition of equipment for intra-arterial catheterization.
Procedure:
-
Catheter Placement: Under angiographic guidance, a catheter is placed in the internal carotid artery.
-
Baseline Measurement: Obtain baseline CBF measurements.
-
This compound Infusion: Infuse this compound at a constant rate (e.g., 50 mg/min for 5 minutes) directly into the carotid artery[6][7][8].
-
Post-Infusion Monitoring: Measure CBF and MAP during and after the infusion to determine the peak effect and duration of action[6][7].
Experimental Workflow
The following diagram illustrates a general workflow for conducting an experiment to measure CBF changes with this compound infusion.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on cerebral blood flow and systemic hemodynamics from various studies.
Table 1: Effects of Intravenous this compound on Cerebral Blood Flow
| This compound Dose/Infusion Rate | CBF Measurement Method | Baseline CBF | Post-L-NMMA CBF | % Change in CBF | Reference |
| 1, 3, 10 mg/kg (bolus) | Color Velocity Ultrasonic Imaging (ICA flow) | 268.8 ± 59.4 mL/min | 226.2 ± 72.6 mL/min (at 10 mg/kg) | -15.8% | [1][2] |
| 0.6 mg/kg/min for 5 min, then 1 mg/kg/min | 4D Flow MRI | 771 ± 121 mL/min (placebo) | 722 ± 100 mL/min | -6.4% | [4][5] |
| 0.6 mg/kg/min for 5 min, then 1 mg/kg/min | Arterial Spin Labeling (ASL) MRI | 47 ± 8 mL/100g/min (placebo) | 42 ± 7 mL/100g/min | -10.6% | [4][5] |
| 50 μg/kg/min (infusion) | Transcranial Doppler | 54.7 ± 9.7 cm/s (MCAv) | 57.0 ± 10.0 cm/s (transient increase) | +4.2% | [9] |
| 100 mg (in piglets) | Microspheres | 37 ± 2 mL/min/100g | 30 ± 2 mL/min/100g | -18.9% | [3] |
ICA: Internal Carotid Artery; MCAv: Middle Cerebral Artery Velocity
Table 2: Effects of Intracarotid this compound on Cerebral Blood Flow
| This compound Infusion Rate | CBF Measurement Method | Baseline CBF | Post-L-NMMA CBF | % Change in CBF | Reference |
| 50 mg/min for 5 min | Not specified | 45 ± 8 mL/100g/min | 36 ± 6 mL/100g/min | -20% | [6][7][8] |
| 250 mg/1 min (bolus) | Not specified | 44 ± 8 mL/100g/min | No significant decrease | - | [6] |
Table 3: Systemic Hemodynamic Effects of this compound
| This compound Dose/Infusion Rate | Route | Baseline MAP (mmHg) | Post-L-NMMA MAP (mmHg) | % Change in MAP | Reference |
| 10 mg/kg (bolus) | Intravenous | 85.2 ± 6.4 | 100.8 ± 9.6 | +18.3% | [1][2] |
| 50 μg/kg/min (infusion) | Intravenous | 80.0 ± 13.9 | 87.6 ± 15.3 | +9.5% | [9] |
| 50 mg/min for 5 min | Intracarotid | 86 ± 8 | 100 ± 11 | +16.3% | [6][7][8] |
| 250 mg/1 min (bolus) | Intracarotid | 80 ± 11 | 96 ± 13 | +20% | [6] |
MAP: Mean Arterial Pressure
Methods for Measuring Cerebral Blood Flow
A variety of techniques can be employed to measure cerebral blood flow. The choice of method depends on the specific research question, required temporal and spatial resolution, and invasiveness.
-
Magnetic Resonance Imaging (MRI):
-
Transcranial Doppler (TCD) Ultrasound: A non-invasive method that measures the velocity of blood flow in the large cerebral arteries. It provides high temporal resolution but does not measure absolute flow[1][10].
-
Positron Emission Tomography (PET): An imaging technique that can measure CBF using radiolabeled tracers. It is considered a gold standard but involves ionizing radiation[11].
-
Xenon-Enhanced Computed Tomography (Xe-CT): Involves inhaling stable xenon gas, which acts as a contrast agent to allow for the quantification of CBF with CT[12].
-
Kety-Schmidt Technique: An older, invasive method based on the Fick principle, which involves measuring the arteriovenous difference of an inert tracer gas like nitrous oxide[10][13].
Conclusion
The use of this compound infusion is a valuable tool for investigating the role of nitric oxide in the regulation of cerebral blood flow. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct experiments in this area. Careful consideration of the this compound dosage, route of administration, and the method of CBF measurement is crucial for obtaining reliable and interpretable results. The observed reduction in cerebral blood flow following this compound administration underscores the critical role of the nitric oxide pathway in maintaining cerebrovascular health.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Nitric oxide synthase inhibition in humans reduces cerebral blood flow but not the hyperemic response to hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthase inhibition with NG-mono-methyl-L-arginine reversibly decreases cerebral blood flow in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase inhibition in healthy adults reduces regional and total cerebral macrovascular blood flow and microvascular perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibition in healthy adults reduces regional and total cerebral macrovascular blood flow and microvascular perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Effects of the nitric oxide synthase inhibitor this compound on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the methods used for measuring cerebral blood flow at rest and during exercise in humans | springermedicine.com [springermedicine.com]
- 11. ahajournals.org [ahajournals.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. ahajournals.org [ahajournals.org]
Probing Intracellular Nitric Oxide Dynamics: A Guide to the DAF-FM Fluorescence Assay with L-NMMA Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the DAF-FM diacetate fluorescent probe for the detection and measurement of intracellular nitric oxide (NO). Furthermore, it details the use of L-NG-monomethyl Arginine (L-NMMA) as a potent inhibitor of nitric oxide synthases (NOS) to validate the specificity of the NO signal. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological and experimental workflows.
Introduction
Nitric oxide (NO) is a transient and highly reactive signaling molecule implicated in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its detection within the cellular environment is crucial for understanding its complex roles. The DAF-FM diacetate assay is a widely adopted method for this purpose. DAF-FM diacetate is a cell-permeant molecule that, once inside the cell, is deacetylated by intracellular esterases to the less membrane-permeable DAF-FM.[2][3] In the presence of NO and oxygen, the essentially non-fluorescent DAF-FM is converted to a highly fluorescent triazole derivative, DAF-FM T.[2][4] This increase in fluorescence, readily quantifiable by fluorescence microscopy or spectroscopy, serves as an indicator of intracellular NO levels.[3]
To ensure the specificity of the detected fluorescence to NO production by NOS enzymes, pharmacological inhibitors are employed. This compound is a structural analog of L-arginine, the substrate for all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). By competitively inhibiting these enzymes, this compound effectively blocks the endogenous synthesis of NO.[5] The inclusion of an this compound treatment group in the experimental design is therefore critical for attributing the observed DAF-FM fluorescence to NOS activity.
Signaling Pathway of Nitric Oxide Production and Inhibition
Nitric oxide is endogenously synthesized by a family of enzymes known as nitric oxide synthases (NOS).[1] These enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine, yielding L-citrulline and NO.[1] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[1] The activity of nNOS and eNOS is calcium/calmodulin-dependent and typically results in low, transient levels of NO involved in signaling.[1] In contrast, iNOS is calcium-independent and, once expressed (often in response to inflammatory stimuli), produces large, sustained amounts of NO.[1] this compound, as an L-arginine analog, competes with the natural substrate for the active site of all three NOS isoforms, thereby inhibiting the production of NO.[5]
References
Application Notes and Protocols for In Vitro Organ Bath Studies Using L-NMMA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting in vitro organ bath studies to investigate the effects of NG-Monomethyl-L-arginine (L-NMMA), a competitive inhibitor of nitric oxide synthase (NOS). This document outlines the principles, experimental protocols, data presentation, and visualization of the relevant signaling pathways.
Introduction
In vitro organ bath studies are a fundamental technique in pharmacology for assessing the physiological and pharmacological responses of isolated tissues in a controlled environment.[1][2] This methodology is particularly valuable for studying vascular smooth muscle function, including contraction and relaxation mechanisms.[3][4] this compound is a crucial tool in these studies to investigate the role of the nitric oxide (NO) pathway in mediating vascular tone.[5] By competitively inhibiting all isoforms of NOS, this compound blocks the synthesis of NO from L-arginine, thereby allowing researchers to elucidate the contribution of endogenous NO to vascular responses.[5]
Principle of the Assay
Isolated tissue segments, such as arterial rings, are mounted in an organ bath containing a physiological salt solution maintained at a constant temperature and continuously aerated with carbogen (95% O₂ and 5% CO₂).[6][7] The tissue is connected to a force transducer to measure isometric tension. After an equilibration period, the tissue's viability and contractile capacity are assessed, typically with a high potassium chloride (KCl) solution. To study the effects of this compound on endothelium-dependent relaxation, the tissue is pre-contracted with an agonist like phenylephrine, followed by the cumulative addition of a vasodilator such as acetylcholine. The experiment is then repeated in the presence of this compound to quantify the inhibition of NO-mediated relaxation.
Signaling Pathways
L-Arginine-NO-cGMP Signaling Pathway
The primary signaling pathway investigated using this compound in vascular tissue involves the generation of nitric oxide (NO) and its subsequent effects on smooth muscle cells. In endothelial cells, the enzyme nitric oxide synthase (NOS) converts L-arginine to L-citrulline and NO. NO then diffuses to the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
Caption: L-Arginine-NO-cGMP signaling pathway in vascular tissue.
Experimental Workflow
The general workflow for an in vitro organ bath experiment to assess the effect of this compound involves several key steps, from tissue preparation to data analysis.
Caption: Experimental workflow for this compound organ bath studies.
Experimental Protocols
Materials and Reagents
-
Isolated Tissue: e.g., Thoracic aorta, coronary artery, or other vessels of interest.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. For 1 liter: 6.9 g NaCl, 0.35 g KCl, 0.29 g MgSO₄·7H₂O, 0.16 g KH₂PO₄, 2.1 g NaHCO₃, 1.5 g Glucose, 0.37 g CaCl₂·2H₂O.
-
Carbogen Gas: 95% O₂ / 5% CO₂.
-
This compound (NG-Monomethyl-L-arginine): Prepare stock solutions in distilled water.
-
Contractile Agent: e.g., Phenylephrine (PE) or KCl.
-
Relaxant Agent: e.g., Acetylcholine (ACh) or Sodium Nitroprusside (SNP).
-
Organ Bath System: Including water jacketed organ baths, force-displacement transducers, and a data acquisition system.[1]
Tissue Preparation
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery and place it in cold PSS.
-
Under a dissecting microscope, remove excess connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length.[8]
-
For endothelium-denuded rings (optional), gently rub the intimal surface with a fine wire or wooden stick.
Experimental Procedure
-
Mount the arterial rings in the organ baths filled with PSS, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the rings to the force transducers.
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g for rat aorta), washing with fresh PSS every 15-20 minutes.[7][9]
-
After equilibration, assess the viability of the rings by inducing a contraction with 80 mM KCl.
-
Wash the tissues to return to baseline tension.
-
To study endothelium-dependent relaxation, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM, or a concentration that produces 60-80% of the maximal contraction).
-
Once a stable plateau is reached, add cumulative concentrations of acetylcholine (e.g., 1 nM to 10 µM) to generate a concentration-response curve.
-
Wash the tissues thoroughly until the tension returns to baseline.
-
Incubate the rings with this compound (e.g., 100 µM) for 30 minutes.
-
Repeat the pre-contraction with phenylephrine.
-
Generate a second acetylcholine concentration-response curve in the presence of this compound.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro organ bath studies using this compound.
Table 1: Effect of this compound on Acetylcholine-Induced Relaxation in Pre-Contracted Arterial Rings.
| Treatment | Agonist | pEC₅₀ (Mean ± SEM) | Eₘₐₓ (% Relaxation, Mean ± SEM) | Reference |
| Control | Acetylcholine | 7.51 ± 0.05 | 90.7 ± 4.6 | [10] |
| This compound (10 µM) | Acetylcholine | Not reported | 54.7 ± 5.3 | [10] |
| This compound (30 µM) | Acetylcholine | Not reported | Significantly reduced | [10] |
Table 2: Effect of this compound on Phenylephrine-Induced Contraction.
| Vessel | Treatment | pEC₅₀ (Mean ± SEM) | Eₘₐₓ (% of KCl max, Mean ± SEM) | Reference |
| Rat Aorta | Phenylephrine | 5.60 ± 0.29 | 100 ± 0.00 | [11] |
| Rat Aorta | Phenylephrine + Lerimazoline (10⁻⁴ M) | 5.23 ± 0.23 | 9.91 ± 4.58 | [11] |
| Rat Aorta | Phenylephrine + Lerimazoline (10⁻⁴ M) + L-NAME | Not reported | 84.59 ± 10.49 | [11] |
| Human Arteries | Phenylephrine | Not reported | Varies by vessel | [12] |
| Human Arteries | Phenylephrine + L-NAME | Leftward shift in dose-response | Increased maximal contraction | [12] |
Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Eₘₐₓ is the maximal effect of the drug.
Data Analysis
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves using a non-linear regression fit (e.g., sigmoidal dose-response).
-
Calculate the pEC₅₀ and Eₘₐₓ values from the curves.
-
Compare the concentration-response curves in the absence and presence of this compound using appropriate statistical tests (e.g., two-way ANOVA or Student's t-test).
Conclusion
In vitro organ bath studies utilizing this compound are a powerful tool for investigating the role of the L-arginine-NO signaling pathway in vascular function. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data to advance our understanding of cardiovascular physiology and pharmacology.
References
- 1. reprocell.com [reprocell.com]
- 2. reprocell.com [reprocell.com]
- 3. dmt.dk [dmt.dk]
- 4. Alterations in phenylephrine-induced contractions and the vascular expression of Na+,K+-ATPase in ouabain-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence of L-arginine/nitric oxide pathway in endothelium and smooth muscle of human internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Modification of phenylephrine induced contraction of human vessel rings by L-arginine and L-arginine methyl ester] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-NMMA in Aqueous Buffers
Welcome to the technical support center for NG-monomethyl-L-arginine (L-NMMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the critical aspects of this compound solubility and stability in aqueous buffers. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in common laboratory solvents?
This compound, as an acetate salt, is readily soluble in aqueous solutions. Its solubility in other common laboratory solvents has also been determined. Below is a summary of its solubility in various solvents.
| Solvent | Solubility | Molar Equivalent (approx.) | Reference |
| Water | 50 mM | 12.4 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | ~40 mM | [2] |
| Ethanol | ~1 mg/mL | ~4 mM | [2] |
| DMSO | ~0.25 mg/mL | ~1 mM | [2] |
2. How should I prepare stock solutions of this compound?
For most applications, preparing a concentrated stock solution in sterile water is recommended.
-
Aqueous Stock Solution:
-
Accurately weigh the desired amount of this compound acetate powder.
-
Add sterile, purified water to achieve the desired concentration (e.g., up to 50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming (45-60°C) can also be used to aid solubility.
-
Sterile filter the solution using a 0.22 µm filter before use in cell culture experiments.
-
-
Organic Solvent Stock Solution: While less common due to lower solubility, stock solutions can be prepared in ethanol or DMSO.[2] It is crucial to ensure the final concentration of the organic solvent in the experimental medium is minimal to avoid any unintended physiological effects.
3. What is the stability of this compound in aqueous solutions and how should I store them?
The stability of this compound in aqueous solutions is a critical factor for experimental consistency. There are varying recommendations, so the optimal storage strategy depends on the duration of your experiments.
| Storage Condition | Recommendation | Rationale | Reference |
| Short-term (up to 24 hours) | Prepare fresh solutions daily. | To minimize the risk of degradation and ensure consistent activity. | [2] |
| Intermediate-term (up to one month) | Store aliquots at -20°C. | Reduces the rate of chemical degradation. Avoid repeated freeze-thaw cycles. | [1] |
| Long-term | Solid this compound acetate is stable for at least 4 years at -20°C. | The solid form is the most stable for long-term storage. | [2] |
Important Note: Always allow frozen solutions to equilibrate to room temperature and ensure any precipitate has redissolved before use.
Troubleshooting Guides
Problem: My this compound is not dissolving in the aqueous buffer.
Difficulty in dissolving this compound can arise from several factors. Follow this workflow to troubleshoot solubility issues.
Caption: A workflow to troubleshoot this compound solubility issues.
Problem: I am observing inconsistent or lower-than-expected inhibitory effects in my experiments.
This could be related to the degradation of this compound in your aqueous solutions.
-
Solution Preparation: Always use high-purity water and sterile buffers to prepare your solutions.
-
Storage: For experiments running longer than a day, it is advisable to use freshly prepared this compound solutions or aliquots that have been stored at -20°C and thawed only once.
-
Experimental Controls: Include appropriate positive and negative controls in your experiments to validate the activity of your this compound solution.
Experimental Protocols
Protocol: Stability Assessment of this compound in Aqueous Buffer using HPLC
This protocol outlines a general method to assess the stability of this compound in an aqueous buffer over time.
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL solution of this compound in the aqueous buffer of interest (e.g., PBS pH 7.4).
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Storage Conditions:
-
Aliquot the solution into multiple sterile vials.
-
Store the vials at different temperatures (e.g., 4°C, room temperature, and 37°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), analyze an aliquot from each storage condition.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be employed. The exact composition should be optimized for good peak shape and resolution.
-
Detection: Monitor the eluent at a wavelength where this compound has significant absorbance (e.g., around 210 nm).
-
Quantification: The concentration of this compound at each time point can be determined by comparing the peak area to a standard curve of freshly prepared this compound solutions of known concentrations.[4]
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
This data can be used to determine the degradation kinetics and the shelf-life of this compound in your specific buffer and storage conditions.
-
Identification of Potential Degradation Products:
While specific degradation products of this compound under various buffer conditions are not extensively documented in readily available literature, potential degradation pathways could involve hydrolysis of the guanidino group. Techniques such as LC-MS/MS can be employed to identify and characterize any degradation products that may form.[5][6]
This compound Signaling Pathway
This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). It competes with the natural substrate, L-arginine, thereby blocking the synthesis of nitric oxide (NO) and L-citrulline.
Caption: this compound competitively inhibits NOS, blocking NO production.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results in L-NMMA in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the nitric oxide synthase (NOS) inhibitor, L-NG-Monomethylarginine (L-NMMA), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[1][2] It acts as an structural analog of L-arginine, the endogenous substrate for NOS, thereby blocking the production of nitric oxide (NO).[1] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1][3]
Q2: What are the expected physiological responses to systemic this compound administration in vivo?
Systemic administration of this compound typically leads to a dose-dependent increase in mean arterial pressure (MAP) due to the inhibition of endothelial NO production, which is a key regulator of vascular tone.[4][5][6] Other common effects include a decrease in heart rate, cardiac output, and regional blood flow.[4][7] The magnitude and duration of these effects are dependent on the dose, route of administration, and animal model used.[8]
Q3: How should I prepare and store this compound for in vivo experiments?
This compound acetate is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[9] For experimental use, it can be dissolved in sterile water or saline.[9][10] It is recommended to prepare fresh solutions for each experiment to ensure potency.[10] While some studies have shown that reconstituted this compound can be stable for extended periods when stored properly, it is best practice to minimize storage time of solutions.[11] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[2] Always ensure the solution is clear and free of precipitates before use.[2]
Troubleshooting Guide
Issue 1: No or Weak Physiological Response (e.g., no significant increase in blood pressure)
Possible Cause 1: Inadequate Dose The dose of this compound may be too low to elicit a significant response in your specific animal model or experimental conditions.
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your model. Start with a low dose and incrementally increase it while monitoring the physiological parameter of interest (e.g., blood pressure).
-
Consult Literature: Review literature for established effective doses of this compound in your specific species and strain.
Possible Cause 2: Improper Drug Preparation or Storage Degradation of this compound due to improper preparation or storage can lead to reduced efficacy.
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh this compound solutions immediately before use.[10]
-
Proper Storage: If using a stock solution, ensure it has been stored correctly (aliquoted and frozen at -20°C).[2] Avoid repeated freeze-thaw cycles.[10]
-
Check Solubility: Ensure the this compound is fully dissolved in the vehicle. Gentle warming to 37°C may aid in solubilization if precipitation is observed.[10]
Possible Cause 3: Route of Administration The chosen route of administration (e.g., intravenous, intraperitoneal) may not be optimal for achieving the desired systemic concentration and effect.
Troubleshooting Steps:
-
Intravenous (IV) Administration: For rapid and predictable systemic effects, IV administration is generally preferred.
-
Local vs. Systemic Effects: Be aware that local administration (e.g., intra-arterial) will have more localized effects compared to systemic administration.[8]
Issue 2: High Variability in Experimental Results
Possible Cause 1: Inconsistent Drug Administration Variations in the volume or rate of this compound administration can lead to inconsistent results between animals.
Troubleshooting Steps:
-
Accurate Dosing: Use precise pipetting and calibrated infusion pumps for accurate and consistent dosing.
-
Standardized Procedure: Ensure all experimental procedures, including the timing and method of injection, are standardized across all animals.
Possible Cause 2: Animal-to-Animal Physiological Variation Individual differences in baseline physiological parameters and drug metabolism can contribute to variability.
Troubleshooting Steps:
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup to minimize stress-induced physiological changes.
-
Baseline Measurements: Record stable baseline measurements before drug administration to account for individual differences.
-
Increase Sample Size: A larger sample size can help to overcome the effects of individual variability.
Possible Cause 3: Anesthetic Effects The type and depth of anesthesia can influence cardiovascular parameters and potentially interact with the effects of this compound.
Troubleshooting Steps:
-
Consistent Anesthesia: Maintain a consistent level of anesthesia throughout the experiment.
-
Choice of Anesthetic: Be aware that some anesthetics can have significant effects on the cardiovascular system. Choose an anesthetic that is appropriate for your experimental goals and has minimal interaction with the nitric oxide pathway.
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: Non-Specific Inhibition this compound is a non-isoform-selective NOS inhibitor, meaning it will inhibit nNOS, eNOS, and iNOS.[2] This can lead to a complex constellation of physiological effects beyond simple vasoconstriction.
Troubleshooting Steps:
-
Consider Isoform-Specific Inhibitors: If your research question requires targeting a specific NOS isoform, consider using more selective inhibitors.
-
Comprehensive Monitoring: Monitor multiple physiological parameters (e.g., heart rate, respiration, temperature) to get a more complete picture of the systemic effects of this compound.
Possible Cause 2: Compensatory Mechanisms The body may initiate compensatory physiological responses to counteract the effects of NOS inhibition, which can lead to unexpected results over time.
Troubleshooting Steps:
-
Time-Course Studies: Conduct time-course experiments to observe both the acute and more prolonged effects of this compound administration.
-
Blockade of Compensatory Pathways: In some cases, it may be necessary to pharmacologically block known compensatory pathways to isolate the direct effects of this compound.
Data Presentation
Table 1: Summary of Reported Doses and Effects of this compound in In Vivo Studies
| Species | Route of Administration | Dose | Key Observed Effects | Reference |
| Human | Intravenous (bolus) | 3 mg/kg | Increased mean arterial pressure, decreased heart rate, decreased cardiac output. | [7] |
| Human | Intravenous (infusion) | 50 μg/kg/min | Increased mean arterial pressure, decreased heart rate. | [4] |
| Human | Intracoronary | 25 μmol/min | Reduced basal left ventricular dP/dtmax in controls. | [12] |
| Human | Intracarotid | 50 mg/min for 5 min | Modest decrease in cerebral blood flow. | [5] |
| Rat | Intravenous | 25, 50, 100 mg/kg | Elevated plasma this compound concentrations for 100 to over 200 minutes. | [8] |
| Mouse | Intraperitoneal | 0.17 - 0.25 mg/g | Dose-dependent effects on glucose-stimulated insulin secretion in a diabetes model. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
-
Calculate the required amount of this compound: Based on the desired dose and the weight of the animal, calculate the total mass of this compound acetate needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound acetate powder using an analytical balance.
-
Dissolve in sterile vehicle: Dissolve the this compound powder in a sterile, pyrogen-free vehicle such as 0.9% saline or sterile water.[10] The final concentration should be calculated to allow for an appropriate injection volume (e.g., 1-5 ml/kg).
-
Ensure complete dissolution: Vortex or gently agitate the solution until the this compound is completely dissolved. If necessary, the solution can be gently warmed to 37°C to aid dissolution.[10]
-
Sterile filter: For intravenous administration, it is crucial to sterile filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination.
-
Use immediately: It is recommended to use the freshly prepared solution immediately for the experiment.[10]
Protocol 2: In Vivo Measurement of Arterial Blood Pressure in Response to this compound in an Anesthetized Rodent Model
-
Animal Preparation: Anesthetize the rodent (e.g., rat, mouse) with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). Maintain the animal's body temperature at 37°C using a heating pad.
-
Catheterization: Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. Connect the catheter to a pressure transducer and a data acquisition system.
-
Venous Access: Place a catheter in a jugular vein or femoral vein for intravenous administration of this compound.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery and instrumentation until a stable baseline blood pressure is achieved.
-
Baseline Recording: Record baseline mean arterial pressure (MAP), systolic pressure, diastolic pressure, and heart rate for a period of 10-15 minutes.
-
This compound Administration: Administer a bolus injection or a continuous infusion of the prepared this compound solution through the venous catheter.
-
Data Recording: Continuously record the cardiovascular parameters for the desired duration of the experiment. The peak pressor response to a bolus injection typically occurs within minutes.
-
Data Analysis: Analyze the change in blood pressure and heart rate from the baseline period to the post-injection period.
Visualizations
Caption: Nitric Oxide signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo this compound study.
Caption: Troubleshooting flowchart for unexpected results in this compound experiments.
References
- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 3. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the nitric oxide synthase inhibitor this compound on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. crispr-casx.com [crispr-casx.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of nitric oxide generation: normalization of in vitro insulin secretion in mice with multiple low-dose streptozotocin and in mice injected with mononuclear splenocytes from diabetic syngeneic donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of L-NMMA in cell culture
Welcome to the technical support center for NG-monomethyl-L-arginine (L-NMMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (NG-monomethyl-L-arginine) is a structural analog of L-arginine. Its primary, or "on-target," mechanism of action is the competitive inhibition of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2][3] By competing with the endogenous substrate L-arginine, this compound blocks the synthesis of nitric oxide (NO).[1] It is a naturally occurring compound, arising from the degradation of arginine-methylated proteins.[1]
Q2: What are the known or potential off-target effects of this compound?
A2: Besides NOS inhibition, this compound can have several off-target effects that may confound experimental results:
-
Inhibition of Arginine Transport: this compound has a similar affinity to L-arginine for cationic amino acid transporters (CATs), particularly systems y+ and y+L.[1][4] This means this compound can compete with L-arginine for entry into the cell, potentially leading to cellular effects due to L-arginine depletion, independent of NOS inhibition.[5]
-
Interaction with Nicotinic Acetylcholine Receptors (nAChR): this compound has been shown to directly block the mammalian nAChR channel, which is an effect unrelated to the NO pathway.[6]
-
Interaction with Iron: The functional groups within the this compound molecule may interact with iron in various intracellular systems, potentially interfering with cellular redox chemistry.[7]
Q3: Does this compound inhibit arginase?
A3: this compound is reported to be a poor substrate and is not degraded by arginase.[1] Therefore, direct inhibition of arginase is not considered a primary off-target effect. However, researchers should be aware that other NOS inhibitors, such as L-NAME, have been shown to inhibit arginase activity, so care must be taken not to extrapolate findings between different inhibitors.[8]
Q4: At what concentrations should I use this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific NOS isoform being targeted. Published effective concentrations in cell culture have ranged from 100 µM to 10 mM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Potency of this compound on NOS Isoforms
| Target | Species | Constant | Value (µM) | Reference |
| nNOS | Rat | Ki | ~0.18 | [3][9] |
| nNOS | N/A | IC50 | 4.1 | [9] |
| eNOS | Human | Ki | ~0.4 | [3] |
| iNOS | Rat | Ki | ~6 | [9] |
| iNOS | Mouse | Ki | ~6 | [3] |
Table 2: Affinity of this compound for Off-Target Transporters
| Target | System | Constant | Value (µM) | Reference |
| Cationic Amino Acid Transporter | y+ | Ki | 151 +/- 13 | [4] |
| Cationic Amino Acid Transporter | y+L | Ki | 7.5 +/- 0.5 | [4] |
| L-Arginine (for comparison) | y+ | Ki | 55.7 +/- 5.4 | [4] |
| L-Arginine (for comparison) | y+L | Ki | 2.4 +/- 0.1 | [4] |
Troubleshooting Guide
Issue 1: I'm observing unexpected cytotoxicity or apoptosis at concentrations that should only inhibit NOS.
-
Possible Cause: The observed cell death may be an off-target effect or a consequence of NO depletion in a system where NO is protective.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Perform an L-arginine rescue experiment . If the cytotoxicity is mediated by NOS inhibition, co-incubation with a high concentration of L-arginine (e.g., 5-10 fold excess over this compound) should reverse the effect.[3][10] If L-arginine does not rescue the phenotype, an off-target mechanism is likely.
-
Assess Arginine Transport: The cytotoxicity might stem from cellular starvation of L-arginine due to competition at the transporter. Measure L-arginine uptake in the presence and absence of this compound.
-
Use an Alternative Inhibitor: Treat cells with a structurally different NOS inhibitor. If a different inhibitor produces the same phenotype at concentrations relative to its NOS IC50, the effect is more likely on-target.
-
Consider the Role of NO: In some contexts, such as ischemia/reperfusion, basal NO levels are protective. Inhibition by this compound can exacerbate injury and lead to increased necrosis and apoptosis.[11]
-
Issue 2: The phenotype I observe is not reversed by L-arginine. How do I identify the off-target effect?
-
Possible Cause: The effect is likely independent of NOS inhibition and may involve competition for arginine transport or interaction with another protein like the nAChR.
-
Troubleshooting Steps:
-
Rule out Arginine Depletion: Supplement the culture medium with L-citrulline. Cells can recycle L-citrulline back to L-arginine via the citrulline-NO cycle, bypassing the this compound-blocked transporter. If L-citrulline rescues the phenotype, the issue is likely related to arginine transport.
-
Investigate nAChR Blockade: If your cell type expresses nicotinic acetylcholine receptors, consider whether their blockade could explain the observed phenotype.[6] You can test this by using a specific nAChR antagonist to see if it phenocopies the effect of this compound.
-
Genetic Knockdown: Use siRNA or shRNA to knock down the expression of each NOS isoform. If the genetic knockdown does not replicate the phenotype observed with this compound, this strongly suggests an off-target effect.[12]
-
Issue 3: My results with this compound are inconsistent or the effect seems transient.
-
Possible Cause: The window of effect for this compound can be short and system-dependent.[13] Additionally, as a competitive inhibitor, its effectiveness is dependent on the local concentrations of L-arginine, which can fluctuate.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a detailed time-course experiment to determine the onset and duration of the this compound effect in your specific cell culture system.
-
Control L-arginine Levels: Use a defined medium with a known concentration of L-arginine to ensure consistency between experiments. Be aware that serum contains variable amounts of amino acids.
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment from a solid stock to avoid degradation and ensure consistent potency.[14]
-
Visual Guides and Protocols
Diagrams
Caption: this compound's dual interaction points in a cell.
Caption: Workflow for troubleshooting this compound experiments.
Experimental Protocols
Protocol 1: L-Arginine Rescue Experiment
This protocol is essential to determine if an observed effect of this compound is due to its on-target inhibition of NOS.
-
Objective: To reverse the biological effect of this compound by out-competing the inhibitor at the NOS active site with excess substrate.
-
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize for 24 hours.
-
Establish Groups: Prepare the following experimental groups:
-
Vehicle Control (e.g., sterile water or PBS)
-
This compound alone (at the determined effective concentration)
-
L-Arginine alone (at the concentration used for rescue)
-
This compound + L-Arginine (co-incubation)
-
-
Treatment:
-
For the co-incubation group, add L-arginine to the culture medium at a concentration 5- to 10-fold higher than the this compound concentration.
-
Add this compound to the designated wells. It can be added simultaneously with L-arginine or as a pre-treatment followed by L-arginine, depending on the experimental question.
-
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the relevant biological assay to measure the phenotype of interest (e.g., cell viability assay, gene expression analysis, protein quantification).
-
-
Expected Outcome: If the effect of this compound is on-target, the this compound + L-Arginine group should show a phenotype similar to the Vehicle Control or L-Arginine alone group, effectively "rescuing" the cells from the this compound-induced effect.[3][10]
Protocol 2: Assessing this compound Impact on Cationic Amino Acid Transport
This protocol helps determine if this compound is affecting your cells by blocking the uptake of L-arginine.
-
Objective: To measure the rate of radiolabeled L-arginine uptake into cells in the presence and absence of this compound.
-
Methodology:
-
Cell Preparation: Culture cells to near confluency in multi-well plates (e.g., 24-well plates).
-
Washing: Gently wash the cells twice with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES buffer) to remove any residual amino acids from the culture medium.
-
Pre-incubation: Incubate the cells for 10-15 minutes in the transport buffer containing either vehicle or a non-radiolabeled concentration of this compound.
-
Uptake Initiation: Initiate the transport assay by adding the transport buffer containing a known concentration of radiolabeled L-arginine (e.g., 3H-L-arginine) and the respective inhibitor (vehicle or this compound).
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes, determined empirically to be in the linear uptake range), rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of non-radiolabeled L-arginine to stop further uptake and remove non-specifically bound tracer.
-
Cell Lysis & Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein content of each well. Compare the rate of L-arginine uptake in the this compound-treated group to the vehicle control.
-
-
Expected Outcome: If this compound is competing for the transporter, you will observe a significant reduction in the amount of radiolabeled L-arginine that enters the cells compared to the control group.[4]
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transport of nitric oxide synthase inhibitors through cationic amino acid carriers in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non specificity of specific nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a NOS inhibitor, this compound, on the contractile function of reperfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crispr-casx.com [crispr-casx.com]
Optimizing L-NMMA dosage to avoid systemic side effects
Welcome to the technical support center for NG-monomethyl-L-arginine (L-NMMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to inhibit nitric oxide synthase (NOS) effectively while minimizing systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2] It acts as a structural analog of L-arginine, the natural substrate for NOS, and binds to the active site of the enzyme.[1] This competitive inhibition blocks the conversion of L-arginine to L-citrulline and nitric oxide (NO), leading to a dose-dependent decrease in NO production.[1]
Q2: What are the common dosage ranges for this compound in research?
A2: The optimal dosage of this compound varies significantly depending on the experimental model (in vitro vs. in vivo), the specific research question, and the target tissue. It is crucial to perform dose-response studies to determine the effective concentration for your specific application.
Q3: What are the potential systemic side effects of this compound administration?
A3: The primary systemic side effects of this compound are related to its inhibition of NOS, which plays a crucial role in regulating vascular tone. The most commonly reported side effects include:
-
Increased blood pressure (hypertension): This is a direct consequence of inhibiting eNOS in the vasculature, leading to vasoconstriction.[2][3][4][5]
-
Decreased heart rate (bradycardia): This can occur as a reflex response to the increase in blood pressure.[6]
-
Reduced cardiac output: this compound can lead to a decrease in the volume of blood pumped by the heart.[4][5][6]
-
Increased systemic vascular resistance: This is a measure of the resistance to blood flow in the systemic circulation and is increased by this compound-induced vasoconstriction.[6]
-
Effects on cerebral blood flow: this compound has been shown to modestly decrease cerebral blood flow.[3][7]
-
Renal effects: At higher doses, this compound can lead to an increase in serum creatinine, indicating a potential impact on kidney function.[8]
Q4: How can I monitor for systemic side effects during my in vivo experiments?
A4: Continuous monitoring of cardiovascular parameters is essential when administering this compound in vivo. Key parameters to monitor include:
-
Mean Arterial Pressure (MAP): Use of telemetry or tail-cuff plethysmography for conscious animals, or arterial catheters for anesthetized animals.
-
Heart Rate (HR): Can be measured simultaneously with blood pressure.
-
Cardiac Output: Can be assessed using techniques like echocardiography or pressure-volume loop analysis.
-
Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) levels.
-
Behavioral Changes: Observe animals for any signs of distress or altered behavior.
Q5: Is it possible to reverse the effects of this compound?
A5: Yes, the inhibitory effects of this compound on NOS can be reversed by the administration of L-arginine, the natural substrate of the enzyme.[6][7][9] This is due to the competitive nature of the inhibition. Co-administration of L-arginine can be used as a control to demonstrate the specificity of the observed effects to NOS inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent this compound solution preparation or storage. | Prepare this compound solutions fresh for each experiment.[2][10] If short-term storage is necessary, aliquot and store at -20°C to minimize freeze-thaw cycles.[2][10] |
| Incomplete inhibition of NO production | This compound concentration is too low for the specific cell type or tissue. | Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental model.[11][12] |
| This compound has degraded. | Use a fresh batch of this compound and ensure proper storage conditions (room temperature, desiccated for the solid form).[13] | |
| Significant systemic side effects observed at the desired inhibitory dose | The effective dose for the target tissue is causing systemic toxicity. | Consider localized delivery of this compound to the target organ or tissue to minimize systemic exposure. |
| The animal model is particularly sensitive to NOS inhibition. | Start with a lower dose and gradually escalate while closely monitoring for side effects. | |
| Unexpected off-target effects | This compound may have effects independent of NOS inhibition at high concentrations. | Include a control group treated with L-arginine in addition to this compound to confirm that the observed effects are due to NOS inhibition.[9] |
| This compound may interact with other receptors at high concentrations. For example, it has been shown to interact with the nicotinic acetylcholine receptor channel.[14] | Review the literature for potential off-target effects in your specific experimental context and consider using a different NOS inhibitor if necessary. |
Quantitative Data Summary
Table 1: In Vitro this compound Concentrations for NOS Inhibition
| Cell/Tissue Type | Effective Concentration (IC50) | Reference |
| iNOS | 6.6 µM | [2] |
| nNOS | 4.9 µM | [2] |
| eNOS | 3.5 µM | [2] |
| Rat Dental Follicle Cells | ≥1 mM for maximal effect | [1] |
| Human Renal Arteries | 1 mmol/L | [11] |
Table 2: In Vivo this compound Dosages and Observed Systemic Effects in Humans
| Dosage | Route of Administration | Key Systemic Effects | Reference |
| 1, 3, and 10 mg/kg | IV bolus | Increased systemic blood pressure, reduced common and internal carotid artery flow. | [3] |
| 1 mg/kg bolus followed by 1 mg/kg/h infusion for 5 hours | IV | Increased mean arterial pressure (+43%), increased urine output (+148%), decreased cardiac index (-15%). | [4][5] |
| 3 mg/kg | IV over 5 min | Slight increase in mean arterial pressure, 16% increase in systemic vascular resistance, 13% reduction in cardiac output. | [6] |
| 50 mg/min for 5 min | Intracarotid infusion | Increased mean arterial pressure by 17%, decreased cerebral blood flow by 20%. | [7] |
| 5 mg/kg/h | IV infusion | Systemic hypertension. | [8] |
| 10-20 mg/kg/h | IV infusion | Increased serum creatinine and systemic blood pressure. | [8] |
Experimental Protocols
In Vitro NOS Inhibition Assay
Objective: To determine the effective concentration of this compound for inhibiting NOS activity in a specific cell line or tissue homogenate.
Methodology:
-
Cell Culture/Tissue Preparation: Culture cells to the desired confluency or prepare tissue homogenates according to standard laboratory protocols.
-
This compound Preparation: Prepare a stock solution of this compound in sterile water.[1][2] It is recommended to prepare fresh solutions for each experiment.[2][10]
-
Treatment: Treat the cells or tissue homogenates with a range of this compound concentrations (e.g., from nanomolar to millimolar) for a predetermined incubation period. Include a vehicle control (water) and a positive control for NOS activation if applicable.
-
Nitrite/Nitrate Measurement (Griess Assay): Measure the accumulation of nitrite and nitrate, stable end-products of NO metabolism, in the cell culture supernatant or tissue homogenate using the Griess reagent.
-
Data Analysis: Plot the percentage of NOS inhibition against the log of the this compound concentration to determine the IC50 value.
In Vivo Cardiovascular Monitoring in Rodents
Objective: To assess the systemic cardiovascular effects of this compound administration in a rodent model.
Methodology:
-
Animal Model: Use an appropriate rodent model (e.g., Sprague-Dawley rats).
-
Instrumentation: For acute studies, anesthetize the animal and insert a catheter into the carotid artery for direct blood pressure measurement and into the jugular vein for this compound administration. For chronic studies, implant a telemetric device for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
This compound Administration: Administer this compound via intravenous infusion. A common protocol involves an initial bolus dose followed by a continuous infusion to maintain a steady-state plasma concentration.[4][5]
-
Data Acquisition: Continuously record mean arterial pressure (MAP), heart rate (HR), and other relevant cardiovascular parameters before, during, and after this compound administration.
-
Reversibility Control: After observing the effects of this compound, infuse L-arginine to demonstrate the reversibility of the observed cardiovascular changes, confirming the specificity of NOS inhibition.[7]
-
Data Analysis: Analyze the changes in cardiovascular parameters over time in response to this compound and L-arginine administration.
Visualizations
Caption: this compound competitively inhibits Nitric Oxide Synthase.
Caption: In vivo experimental workflow for assessing this compound effects.
References
- 1. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 2. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 3. | BioWorld [bioworld.com]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined treatment with a nonselective nitric oxide synthase inhibitor (this compound) and indomethacin increases ductus constriction in extremely premature newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crispr-casx.com [crispr-casx.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NMMA Technical Support Center: Troubleshooting Your NOS Inhibition Experiments
Welcome to the technical support center for N G -monomethyl-L-arginine (L-NMMA) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during nitric oxide synthase (NOS) inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might be facing with your this compound experiments in a straightforward question-and-answer format.
Q1: I'm not observing any inhibition of NOS activity after treating my cells/tissue with this compound. What are the possible reasons for this?
A1: Several factors could contribute to the lack of NOS inhibition in your experiment. Here's a checklist of potential issues to consider:
-
This compound Reagent Quality and Handling:
-
Degradation: Although this compound is stable, improper storage can lead to degradation. Ensure it has been stored at -20°C as a solid. Reconstituted aqueous solutions should be used fresh or stored at -20°C for no longer than a month.[1] For cell culture, it's best to prepare fresh solutions for each experiment.
-
Solubility: this compound acetate is soluble in water (up to 50 mM) and PBS (pH 7.2) at approximately 10 mg/mL.[2][3] Ensure the this compound is fully dissolved before use. In some organic solvents like DMSO, solubility is limited.[4]
-
-
Experimental Design:
-
Concentration: The effective concentration of this compound can vary significantly depending on the cell type, NOS isoform, and the concentration of the substrate, L-arginine. While IC₅₀ values are in the low micromolar range, in cell-based assays, concentrations from 100 µM to 1 mM are often used to see a significant effect.[5][6]
-
Competition with L-arginine: this compound is a competitive inhibitor of NOS and competes with L-arginine.[7] High concentrations of L-arginine in your cell culture medium can outcompete this compound for binding to the enzyme, thereby reducing its inhibitory effect. Consider using a medium with a lower L-arginine concentration or increasing the this compound concentration. To achieve over 90% inhibition, the concentration of this compound may need to be 5- to 10-fold higher than that of L-arginine.[7]
-
Incubation Time: The onset of this compound's inhibitory action is almost immediate.[8] However, the duration of its effect can be transient. In some systems, the inhibitory effect may be lost within 45-60 minutes.[9] Ensure your experimental timeline accounts for this.
-
-
Cellular Factors:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their metabolic activity and response to treatments.
-
NOS Expression and Activity: Confirm that your cells are expressing the target NOS isoform and that there is detectable basal or stimulated NOS activity to inhibit. For inducible NOS (iNOS), stimulation with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) may be necessary.
-
-
Assay-Specific Issues:
-
Griess Assay: This assay measures nitrite, a stable breakdown product of nitric oxide (NO). If NO production is very low, you may not detect a significant change after inhibition. Also, be aware of interfering substances in your samples.
-
DAF-FM DA Assay: This fluorescent probe measures intracellular NO. Ensure proper loading of the dye and that your imaging or reading parameters are optimized.
-
Q2: My this compound solution appears cloudy. Can I still use it?
A2: A cloudy solution indicates that the this compound has not fully dissolved or has precipitated out of solution. Do not use a cloudy solution as the actual concentration will be unknown and it can lead to inconsistent results. Try to redissolve the this compound by gentle warming and vortexing. If it remains cloudy, it is best to prepare a fresh solution. Ensure you are not exceeding the solubility limits for the chosen solvent.
Q3: How do I choose the right concentration of this compound for my experiment?
A3: The optimal concentration of this compound depends on your specific experimental setup. Here are some guidelines:
-
Start with a dose-response curve: Test a range of this compound concentrations (e.g., 10 µM, 100 µM, 500 µM, 1 mM) to determine the effective concentration for your system.
-
Consider the L-arginine concentration: As a competitive inhibitor, the amount of this compound needed will be influenced by the L-arginine concentration in your medium.
-
Consult the literature: Look for studies using similar cell types or experimental models to see what concentrations of this compound have been used successfully.
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: While this compound is a relatively specific NOS inhibitor, some studies have reported off-target effects. For example, at high concentrations, this compound has been shown to interact directly with the nicotinic acetylcholine receptor channel.[10][11] It is always good practice to include appropriate controls in your experiments to account for any potential non-specific effects.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in your experimental design.
Table 1: this compound Inhibitory Potency against NOS Isoforms
| NOS Isoform | Species | IC₅₀ / Kᵢ (µM) | Reference(s) |
| nNOS | Rat | IC₅₀: 4.1, Kᵢ: ~0.18 | [4][9] |
| nNOS | General | IC₅₀: 4.9 | [1] |
| eNOS | Human | Kᵢ: ~0.4 | [8] |
| eNOS | General | IC₅₀: 3.5 | [1] |
| iNOS | Mouse | Kᵢ: ~6 | [8] |
| iNOS | Rat | Kᵢ: ~6 | [4] |
| iNOS | General | IC₅₀: 6.6 | [1] |
Table 2: this compound Solubility
| Solvent | Approximate Solubility | Reference(s) |
| Water | 50 mM | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [3] |
| DMSO | Insoluble to low solubility | [4] |
| Ethanol | ~1 mg/mL | [3] |
Experimental Protocols
Here are detailed methodologies for common NOS inhibition assays.
Protocol 1: Measuring Nitrite Production using the Griess Assay in Cell Culture
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Cell culture medium (phenol red-free recommended to avoid interference)
-
Griess Reagent (typically a two-part solution: Part A - sulfanilamide in acid; Part B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution (for standard curve)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow.
-
Cell Treatment:
-
Remove the culture medium.
-
Add fresh medium containing different concentrations of this compound (e.g., 0, 10, 100, 500, 1000 µM). Include a positive control for NOS activation if necessary (e.g., LPS/IFN-γ for iNOS).
-
Incubate for the desired period (e.g., 24-48 hours for iNOS induction).
-
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a nitrite standard curve by serially diluting a sodium nitrite stock solution in the same culture medium used for the experiment (e.g., from 100 µM to 0 µM). Add 50 µL of each standard to separate wells.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to all sample and standard wells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the standard curve of absorbance versus nitrite concentration.
-
Determine the nitrite concentration in your samples from the standard curve.
-
Calculate the percentage of NOS inhibition for each this compound concentration relative to the untreated (or stimulated) control.
-
Protocol 2: Measuring Intracellular NO using DAF-FM Diacetate and Fluorescence Microscopy
Materials:
-
Cells cultured on glass coverslips or in an imaging-compatible plate
-
This compound stock solution
-
DAF-FM Diacetate stock solution (e.g., 5 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/515 nm)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on coverslips or in an imaging plate.
-
DAF-FM DA Loading:
-
Prepare a DAF-FM DA working solution (e.g., 5-10 µM) in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the DAF-FM DA working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess probe.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes to allow for complete de-esterification of the dye.
-
-
This compound Treatment:
-
Treat the cells with your desired concentration of this compound in HBSS. Include a control group without this compound.
-
If studying stimulated NO production, add the stimulus at this point.
-
Incubate for the desired time.
-
-
Imaging:
-
Mount the coverslip on a slide or place the imaging plate on the microscope stage.
-
Acquire fluorescent images using the appropriate filter set.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the cells in different treatment groups using image analysis software.
-
Compare the fluorescence intensity of the this compound-treated cells to the control cells to determine the extent of NO inhibition.
-
Visualizations
Signaling Pathway
Caption: Nitric Oxide signaling pathway and this compound's point of inhibition.
Experimental Workflow
Caption: A typical experimental workflow for a NOS inhibition assay using this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot failed this compound experiments.
References
- 1. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 2. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of tissue activity of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. crispr-casx.com [crispr-casx.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of NO and NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-NMMA and its Impact on Cell Viability Assays
Welcome to the technical support center for researchers utilizing L-NMMA (N G -monomethyl-L-arginine) in their experimental workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing cell viability in the presence of this nitric oxide synthase (NOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2] It acts as an analog of L-arginine, the substrate for NOS, thereby blocking the production of nitric oxide (NO).[1] This inhibition allows researchers to investigate the roles of NO in various physiological and pathological processes.
Q2: How can this compound affect cell viability?
A2: The effect of this compound on cell viability is context-dependent and can vary based on the cell type and experimental conditions. By inhibiting NO production, this compound can:
-
Induce cell death: In cells where NO is a pro-survival molecule, its inhibition by this compound can lead to apoptosis or necrosis.
-
Protect from cell death: In situations where NO contributes to cytotoxicity, for instance, through the formation of peroxynitrite, this compound can have a protective effect.[3]
-
Have no direct effect on viability: In some cell types, the basal level of NO production may not be critical for survival under normal culture conditions.
Q3: Can this compound directly interfere with common cell viability assays?
A3: While direct chemical interference of this compound with assay reagents like MTT, XTT, or the LDH substrate is not widely reported, its biological effects can indirectly impact the readouts of these assays. For example:
-
Metabolic assays (MTT, XTT): These assays measure the activity of mitochondrial dehydrogenases.[4][5][6] Since NO can modulate mitochondrial respiration, its inhibition by this compound could alter the metabolic state of the cells and, consequently, the reduction of the tetrazolium salts, leading to a misinterpretation of cell viability.
-
Cytotoxicity assays (LDH): The LDH assay measures the release of lactate dehydrogenase from damaged cells.[7][8] this compound's effect on cell membrane integrity is a biological one; it does not directly interact with the LDH enzyme or the assay components.[9][10][11]
Q4: What are typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell type, the expression levels of NOS isoforms, and the concentration of L-arginine in the culture medium. A common starting point for in vitro experiments is in the range of 100 µM to 1 mM.[12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. For significant inhibition, the concentration of this compound may need to be 5- to 10-fold higher than that of L-arginine in the medium.[1]
Q5: Are there alternative cell viability assays that are less likely to be affected by metabolic changes induced by this compound?
A5: Yes, several alternative methods can be considered:
-
Trypan Blue Exclusion Assay: This is a direct measure of membrane integrity, where viable cells exclude the dye.
-
ATP-based Assays: These assays measure the level of intracellular ATP, which is a good indicator of metabolically active, viable cells.
-
Real-time Viability Assays: These are non-lytic assays that use fluorescent probes to continuously monitor cell viability over time.
-
Crystal Violet Assay: This method stains the DNA of adherent cells and provides a measure of the total number of cells remaining after treatment.
Troubleshooting Guide
Unexpected results in cell viability assays when using this compound can be frustrating. The table below outlines common problems, their potential causes related to this compound, and suggested solutions.
| Problem | Potential Cause(s) Related to this compound | Recommended Solution(s) |
| Increased "viability" in MTT/XTT assay despite expected cytotoxicity | This compound-induced alteration in cellular metabolism leading to an upregulation of mitochondrial reductase activity, independent of cell number. | - Validate results with a non-metabolic assay (e.g., Trypan Blue, Crystal Violet, or an ATP-based assay). - Perform a control experiment to assess the effect of this compound on MTT/XTT reduction in a cell-free system to rule out direct chemical interaction. - Normalize the MTT/XTT data to the total protein content (e.g., using a BCA assay) or cell number (e.g., via nuclear staining). |
| Decreased "viability" in MTT/XTT assay without other signs of cell death | This compound-induced metabolic shift that reduces mitochondrial dehydrogenase activity without causing cell death. | - Corroborate findings with an assay that measures membrane integrity (e.g., LDH release or Trypan Blue exclusion). - Assess other markers of cell death, such as caspase activation for apoptosis. |
| No change in LDH release despite visible cell death | The mode of cell death induced by this compound is primarily apoptotic, which may not lead to significant LDH release in the early stages. | - Use an assay that specifically measures apoptosis, such as an Annexin V/PI staining assay or a caspase activity assay. - Extend the incubation time to allow for secondary necrosis to occur, which would result in LDH release. |
| High background in colorimetric assays | This compound preparation or the vehicle (if not water) might be interacting with the assay reagents. Phenol red in the culture medium can also interfere. | - Run a control with this compound in cell-free medium to check for any background absorbance. - If possible, use a phenol red-free medium during the assay incubation period.[5] |
| Inconsistent results between experiments | - Variation in the effective concentration of this compound due to differences in L-arginine levels in different batches of media or serum. - Cell passage number can influence NOS expression and sensitivity to this compound. | - Use a consistent source and lot of cell culture medium and serum. - Perform experiments on cells within a defined passage number range. |
Experimental Protocols
General Protocol for this compound Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent or suspension cells with this compound.
Materials:
-
This compound acetate salt
-
Sterile, deionized water or an appropriate solvent
-
Cell culture medium (with or without phenol red, depending on the downstream assay)
-
Cultured cells in multi-well plates
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound acetate salt in sterile water to create a concentrated stock solution (e.g., 100 mM). Filter-sterilize the stock solution using a 0.22 µm syringe filter. Aliquot and store at -20°C for long-term use.[12]
-
Cell Seeding: Seed cells into a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis. Allow cells to adhere and recover overnight (for adherent cells).
-
Prepare Treatment Medium: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Proceed to Cell Viability Assay: After the incubation period, proceed with your chosen cell viability assay.
MTT Cell Viability Assay Protocol
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the protocol above.
-
Add MTT Reagent: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of a 96-well plate (containing 100 µL of medium).[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the MTT to form purple formazan crystals.
-
Solubilize Formazan Crystals:
-
For adherent cells: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
For suspension cells: Add 100 µL of the solubilization solution directly to the wells.
-
-
Mix and Read: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[5]
-
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
XTT Cell Viability Assay Protocol
The XTT assay uses a tetrazolium salt that is reduced to a water-soluble orange formazan product.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the general protocol.
-
Prepare XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions (a common ratio is 50:1 XTT to electron-coupling reagent).[16]
-
Add XTT Mixture: Add 50 µL of the freshly prepared XTT labeling mixture to each well of a 96-well plate (containing 100 µL of medium).[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized based on the cell type.[17]
-
Measure Absorbance: Measure the absorbance of the orange formazan product at a wavelength of 450-500 nm using a microplate reader.[16] A reference wavelength of 660 nm can be used to correct for background signals.[18]
LDH Cytotoxicity Assay Protocol
This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[7][19]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (provided in most kits for positive control)
-
96-well assay plate
Procedure:
-
Cell Treatment: Treat cells with this compound in a 96-well plate. Set up control wells:
-
Background control: Medium only.
-
Low control (spontaneous LDH release): Untreated cells.
-
High control (maximum LDH release): Untreated cells treated with the lysis solution for 45 minutes before the end of the experiment.
-
-
Collect Supernatant: After the treatment period, centrifuge the plate at 250 x g for 5 minutes (optional, but recommended for suspension cells). Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add Reaction Mixture: Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add Stop Solution (if applicable): Some kits require the addition of a stop solution. Add 50 µL of the stop solution to each well.
-
Measure Absorbance: Read the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).[7][8]
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100
Visualizations
Caption: this compound competitively inhibits NOS, blocking NO synthesis.
Caption: this compound can indirectly impact viability assay results.
Caption: Troubleshooting unexpected this compound viability assay data.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biotium.com [biotium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Manganese-induced Mitochondrial Dysfunction Is Not Detectable at Exposures Below the Acute Cytotoxic Threshold in Neuronal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incompatibility of silver nanoparticles with lactate dehydrogenase leakage assay for cellular viability test is attributed to protein binding and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crispr-casx.com [crispr-casx.com]
- 13. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the effective window of L-NMMA inhibition in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide synthase (NOS) inhibitor L-NMMA (NG-monomethyl-L-arginine) in in vivo models.
Frequently Asked Questions (FAQs)
1. What is the effective window of this compound inhibition in vivo?
The effective window of this compound inhibition in vivo is dependent on the dose, route of administration, and the specific physiological parameter being measured. Systemic intravenous administration in humans has shown that while this compound has a relatively short plasma half-life of approximately 63.5 minutes, its physiological effects can be much longer-lasting.[1][2] For instance, effects on cardiac output and fundus pulsation amplitude may return to near-baseline values after 300 minutes, whereas exhaled nitric oxide (NO) can remain reduced for closer to 500 minutes.[2] However, in studies of local vascular function using intra-arterial infusion in humans, the window of effect is considerably shorter, with NO-mediated vascular responses returning to baseline within 45-60 minutes post-infusion.[2][3][4]
2. What is a typical starting dose for this compound in in vivo experiments?
The appropriate dose of this compound varies significantly depending on the animal model, the intended effect (e.g., systemic vs. local inhibition), and the specific research question. For systemic inhibition in humans, intravenous bolus infusions of 1-3 mg/kg have been used.[1][5][6] In some human studies, a continuous infusion of 1 mg/kg/h for 5 hours has been administered following a 1 mg/kg bolus.[5][6] For local inhibition in the human vasculature, intra-arterial infusions at a rate of 0.24 mg/dL/min have been employed.[2][3] In rats, intravenous doses ranging from 0.03 to 300 mg/kg have been shown to induce a dose-dependent increase in blood pressure.[7] It is recommended to start with a dose range of 1–50 mg/kg for in vivo animal models, administered via an appropriate route such as intraperitoneal injection.[8]
3. How can I confirm that this compound is effectively inhibiting NOS in my experiment?
Effective NOS inhibition can be confirmed by measuring downstream markers of NO production. Common methods include:
-
Measurement of Nitrite and Nitrate (NOx): The Griess assay can be used to measure the stable end-products of NO metabolism, nitrite and nitrate, in plasma, urine, or tissue homogenates. A significant reduction in NOx levels following this compound administration indicates successful NOS inhibition.
-
Hemodynamic Monitoring: In many models, systemic NOS inhibition leads to an increase in mean arterial blood pressure and systemic vascular resistance.[1][7] Monitoring these parameters can provide real-time evidence of this compound's effect.
-
Exhaled Nitric Oxide (exNO): Measurement of exhaled NO is a non-invasive method to assess systemic NO production. A decrease in exNO levels is indicative of NOS inhibition.[1]
-
cGMP Measurement: As NO activates soluble guanylate cyclase to produce cyclic guanosine monophosphate (cGMP), measuring cGMP levels in tissues can be an indicator of NO bioactivity. This compound would be expected to reduce cGMP levels.[9]
4. What are the potential side effects or off-target effects of this compound?
While generally considered a specific NOS inhibitor, this compound can have several physiological effects beyond the intended inhibition of NO production. These can include:
-
Cardiovascular Effects: this compound can cause a decrease in cardiac output and heart rate, alongside the expected increase in blood pressure.[1][10]
-
Interaction with Nicotinic Acetylcholine Receptors: Some studies suggest that this compound may directly interact with and block the nicotinic acetylcholine receptor channel, which could be relevant in neuromuscular studies.[11]
-
Effects on Neurotransmitters: In the striatum of rats, this compound has been shown to increase extracellular GABA levels.[12]
It is crucial to include appropriate control groups in your experimental design to account for these potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on blood pressure or other hemodynamic parameters. | - Insufficient Dose: The dose of this compound may be too low for the specific animal model or experimental conditions. - Route of Administration: The chosen route of administration may not be optimal for achieving the desired systemic concentration. - L-arginine Competition: High endogenous levels of L-arginine, the substrate for NOS, can compete with this compound, reducing its inhibitory effect. | - Dose-Response Study: Perform a dose-response study to determine the optimal dose for your model.[7] - Optimize Administration Route: Consider a more direct route of administration, such as intravenous infusion, for a more rapid and predictable systemic effect. - Control for L-arginine: Be aware of the L-arginine content in the diet or experimental solutions, as it can reverse the effects of this compound.[7] |
| Variability in the magnitude or duration of inhibition. | - Pharmacokinetic Variability: Individual differences in drug metabolism and clearance can lead to variable responses. - Anesthetic Effects: The type of anesthetic used can influence cardiovascular parameters and potentially interact with the effects of this compound. | - Normalize Dosing: Ensure accurate dosing based on body weight. - Consistent Anesthesia: Use a consistent anesthetic regimen across all experimental groups. |
| Unexpected or contradictory results. | - Off-Target Effects: this compound may have off-target effects that are influencing the experimental outcome.[11] - Ex vivo Assay Artifacts: Measuring NOS activity ex vivo may not accurately reflect the degree of inhibition in vivo, especially for rapidly dissociating inhibitors like this compound.[9] | - Include Control Groups: Use an inactive isomer, such as D-NMMA, as a negative control to assess for non-specific effects.[12] - Use In Vivo Readouts: Rely on in vivo measurements of NO production or physiological responses to determine the effective window of inhibition.[9] |
Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans (Intravenous Administration)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 12.9 ± 3.4 µg/mL | [1] |
| Elimination Half-life (t½) | 63.5 ± 14.5 min | [1] |
| Clearance | 12.2 ± 3.5 mL/min/kg | [1] |
| Time to Peak Effect (Systemic Vascular Resistance) | ~15 min | [1] |
| Duration of Effect (Cardiac Output) | Returns to near baseline after 300 min | [2] |
| Duration of Effect (Exhaled NO) | Can remain reduced for up to 500 min | [2] |
| Duration of Effect (Local Vascular Function) | Returns to baseline within 45-60 min | [2][4] |
Table 2: Example Dosing Regimens for this compound In Vivo
| Species | Route of Administration | Dose | Outcome | Reference |
| Human | Intravenous Bolus | 3 mg/kg | Increased systemic vascular resistance, decreased cardiac output | [1] |
| Human | Intra-arterial Infusion | 0.24 mg/dL/min | Attenuation of leg blood flow | [2][3] |
| Human | Intravenous Bolus + Continuous Infusion | 1 mg/kg bolus followed by 1 mg/kg/h for 5h | Increased mean arterial pressure in cardiogenic shock | [5][6] |
| Rat | Intravenous | 0.03 - 300 mg/kg | Dose-dependent increase in blood pressure | [7] |
Experimental Protocols
Protocol 1: Determination of the Effective Window of this compound on Vascular Function in Humans (Intra-arterial Infusion)
-
Subject Preparation: Subjects are positioned supine, and a catheter is inserted into the femoral artery for drug infusion and blood pressure monitoring. Leg blood flow is measured using Doppler ultrasound.
-
Baseline Measurement: Record baseline leg blood flow and vascular conductance.
-
This compound Administration: Infuse this compound intra-arterially at a rate of 0.24 mg/dL/min for a specified period (e.g., 5 minutes).[2][3]
-
Immediate Post-Infusion Measurement: Immediately following the cessation of the this compound infusion, repeat the measurements of leg blood flow and vascular conductance.
-
Time-Course Measurements: Continue to measure leg blood flow and vascular conductance at regular intervals post-infusion (e.g., 45-60 minutes and 90-105 minutes) to determine the time it takes for these parameters to return to baseline levels.[2][3][4]
-
Data Analysis: Compare the measurements at each time point to the baseline values to determine the duration of this compound's inhibitory effect on local vascular function.
Protocol 2: Assessment of Systemic NOS Inhibition in Rats (Intravenous Administration)
-
Animal Preparation: Anesthetize the rat and insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Baseline Measurement: Record baseline mean arterial pressure and heart rate.
-
This compound Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., 10 mg/kg).
-
Hemodynamic Monitoring: Continuously monitor and record mean arterial pressure and heart rate for a predetermined period following this compound administration to observe the onset, peak, and duration of the hypertensive response.
-
Blood/Tissue Sampling: At selected time points, blood samples can be collected to measure plasma NOx levels. At the end of the experiment, tissues can be harvested to measure cGMP levels or ex vivo NOS activity.
-
Data Analysis: Analyze the changes in hemodynamic parameters and biochemical markers over time to characterize the systemic inhibitory effect of this compound.
Visualizations
Caption: Signaling pathway of nitric oxide synthesis and its inhibition by this compound.
Caption: Experimental workflow for determining the effective window of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitric oxide synthase inhibition with N(G)-monomethyl-l-arginine: Determining the window of effect in the human vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crispr-casx.com [crispr-casx.com]
- 9. Determination of brain nitric oxide synthase inhibition in vivo: ex vivo assays of nitric oxide synthase can give incorrect results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a nitric oxide synthase inhibitor in humans with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NG-monomethyl-L-arginine, an inhibitor of nitric oxide synthase, increases extracellular GABA in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Compensatory mechanisms to L-NMMA administration in vivo
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing N(G)-Monomethyl-L-arginine (L-NMMA) in in-vivo experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in-vivo this compound administration.
| Question/Issue | Possible Cause(s) | Troubleshooting/Mitigation Strategy |
| Inconsistent or no hypertensive response to this compound. | - This compound degradation: Improper storage or handling. - Incorrect dosage: Dose too low for the animal model or specific experimental conditions. - Route of administration: Suboptimal delivery to the systemic circulation. - Compensatory mechanisms: Rapid activation of counter-regulatory pathways. | - This compound Handling: Store this compound as a dry powder at the recommended temperature. Prepare solutions fresh daily and protect from light. - Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses to determine the optimal concentration for a consistent pressor effect in your specific model.[1][2] - Administration Route: Intravenous (i.v.) or intra-arterial (i.a.) administration generally produces the most rapid and robust response.[3][4] - Blockade of Compensatory Pathways: Consider co-administration of antagonists for pathways that may buffer the hypertensive response, such as α-adrenergic blockers (e.g., phentolamine), if experimentally appropriate.[1] |
| High variability in blood pressure readings between animals. | - Animal stress: Improper handling or restraint can significantly impact blood pressure. - Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters. - Inconsistent dosing: Inaccurate volume or concentration of this compound administered. | - Acclimatization: Acclimate animals to handling, restraint, and the experimental environment for several days before the experiment to minimize stress-induced blood pressure fluctuations.[5][6][7] - Anesthesia Protocol: Use a consistent and well-validated anesthesia protocol. Monitor the depth of anesthesia throughout the experiment. - Accurate Dosing: Ensure precise calculation of doses based on individual animal body weight and use calibrated equipment for administration. |
| Signs of renal toxicity (e.g., increased serum creatinine). | - High dose of this compound: Higher concentrations of this compound can lead to renal side effects.[2] - Pre-existing renal conditions: Animals with underlying renal issues may be more susceptible. | - Dose Optimization: Use the lowest effective dose of this compound determined from pilot studies.[2] - Hydration: Ensure animals are adequately hydrated. - Monitor Renal Function: If high doses are necessary, monitor renal function parameters (e.g., serum creatinine, urine output) before and after this compound administration.[2][3] |
| Unexpected cardiovascular effects (e.g., excessive bradycardia). | - Baroreflex activation: The increase in blood pressure triggers a reflex decrease in heart rate. - Direct cardiac effects: Potential for direct effects of this compound on the heart.[8] | - Monitor Heart Rate: Continuously monitor heart rate along with blood pressure. - Consider Autonomic Blockade: If studying the direct vascular effects of this compound independent of reflexes, consider pharmacological blockade of the autonomic nervous system, though this will alter the overall physiological response.[9] |
| Difficulty dissolving this compound. | - Solubility limits: this compound has finite solubility in aqueous solutions. | - Vehicle: this compound is generally soluble in sterile saline or water. Gentle warming and vortexing can aid dissolution. Prepare solutions fresh to avoid precipitation. |
Quantitative Data Summary
The following tables summarize the hemodynamic effects of this compound administration from various in-vivo studies.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Dosage | Route | Change from Baseline | Reference |
| Mean Arterial Pressure (MAP) | 4 mg/kg (L-NAME) | i.v. | ↑ 24 ± 2 mmHg | [1] |
| Mean Arterial Pressure (MAP) | 50 mg/kg | i.v. | ↑ 15 ± 2 mmHg | [1] |
| Mean Arterial Pressure (MAP) | 1 mg/kg bolus + 1 mg/kg/h infusion | i.v. | ↑ 43% (from 76 ± 9 to 109 ± 22 mmHg) | [3] |
| Mean Arterial Pressure (MAP) | 50 mg/min for 5 min | i.a. | ↑ 17% (from 86 ± 8 to 100 ± 11 mmHg) | [4] |
| Heart Rate (HR) | 6 mg/kg | i.v. | ↓ 17.0 ± 4.4% | [10] |
| Systemic Vascular Resistance Index (SVRI) | 6 mg/kg | i.v. | ↑ 39.2 ± 5.2% | [10] |
| Cardiac Index | 6 mg/kg | i.v. | ↓ 22.0 ± 3.3% | [10] |
| Renal Plasma Flow | 3 mg/kg bolus + 50 µg/kg/min infusion | i.v. | ↓ to 79% of baseline | [11] |
| Cerebral Blood Flow (CBF) | 50 mg/min for 5 min | i.a. | ↓ 20% (from 45 ± 8 to 36 ± 6 ml/100g/min) | [4] |
Table 2: Hemodynamic Effects of this compound in Animal Models
| Animal Model | Parameter | Dosage | Route | Change from Baseline | Reference |
| Rat | Mean Arterial Pressure (MAP) | Chronic (1 mg/mL in drinking water) | Oral | ↑ to 175 ± 5 mmHg (from 112 ± 2 mmHg) | [9] |
| Rat | Heart Rate (HR) | Chronic (1 mg/mL in drinking water) | Oral | ↑ to 440 ± 17 bpm (from 345 ± 8 bpm) | [9] |
| Rat | Renal Sympathetic Nerve Discharge (RSND) | 200 pmol | Microinjection into PVN | ↑ (effect diminished by eNOS antisense) | [12] |
| Rabbit | Renal Blood Flow | Non-pressor dose | i.v. | Attenuated L-arginine induced increase | [13][14] |
| Rat | Cortical Blood Flow | 50 mg/kg/h (L-NAME after NOS1 inhibition) | i.v. | ↓ 25-29% | [15] |
| Rat | Medullary Blood Flow | 50 mg/kg/h (L-NAME after NOS1 inhibition) | i.v. | ↓ 37-43% | [15] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This protocol is for the non-invasive measurement of systolic and diastolic blood pressure in conscious mice or rats.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Animal restrainers
-
Warming platform
-
Computer with data acquisition software
Procedure:
-
Acclimatization and Training:
-
For 5-7 consecutive days prior to the experiment, train the animals at the same time each day.[5]
-
Place the mouse or rat in the appropriate restrainer on the warming platform.
-
Perform several preliminary inflation-deflation cycles to accustom the animal to the procedure.[5]
-
Continue training until the standard deviation of 10 consecutive blood pressure measurements is below 5 mmHg.[5]
-
-
Experimental Measurement:
-
Ensure the room is quiet and at a stable temperature (at or above 20°C).[6]
-
Place the animal in the restrainer on the pre-warmed platform.[6][16]
-
Secure the tail cuff snugly at the base of the tail.[16]
-
Allow the animal to acclimate in the restrainer for at least 5-10 minutes before starting measurements.[6]
-
Initiate the data acquisition software to perform a series of automated measurements (typically 5 preliminary cycles followed by 10-20 measurement cycles).[5]
-
Monitor the animal for signs of distress.
-
-
Data Analysis:
-
The software will typically calculate and display systolic and diastolic blood pressure, as well as heart rate.
-
Exclude any outlier measurements that may be due to animal movement.
-
Average the valid readings for each animal at each time point (before and after this compound administration).
-
In Vivo Nitric Oxide Metabolite (NOx) Measurement (Microdialysis)
This protocol allows for the in-vivo measurement of nitric oxide (NO) production by quantifying its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in a specific tissue.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus (for brain studies)
-
Microinfusion pump
-
Fraction collector
-
Griess reagent or other NOx detection assay kit
-
Spectrophotometer
Procedure:
-
Probe Implantation:
-
Anesthetize the animal according to an approved protocol.
-
For brain studies, secure the animal in a stereotaxic frame and implant the microdialysis probe into the target brain region.
-
For other tissues, surgically implant the probe into the desired location.
-
Allow the animal to recover from surgery before starting the experiment.
-
-
Microdialysis:
-
This compound Administration:
-
Administer this compound systemically (e.g., i.v. or i.p.) or locally through the microdialysis probe.
-
Continue collecting dialysate samples to measure the effect of this compound on NOx levels.
-
-
NOx Analysis:
-
Analyze the collected dialysate samples for NOx concentration using a suitable method, such as the Griess assay.[17]
-
The Griess assay involves a colorimetric reaction where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.
-
If measuring both nitrite and nitrate, nitrate must first be converted to nitrite using nitrate reductase.
-
-
Data Analysis:
-
Calculate the concentration of NOx in each dialysate sample.
-
Express the data as the change in NOx concentration from baseline following this compound administration.
-
Signaling Pathways and Logical Relationships
References
- 1. A large blood pressure-raising effect of nitric oxide synthase inhibition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined treatment with a nonselective nitric oxide synthase inhibitor (this compound) and indomethacin increases ductus constriction in extremely premature newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cardiac side effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that the autonomic nervous system plays a major role in the L-NAME-induced hypertension in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haemodynamic effects of inhibition of nitric oxide synthase and of L-arginine at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of nitric oxide synthase inhibition on renal hemodynamics in humans: reversal by L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Nitric oxide increases renal blood flow by interacting with the sympathetic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The influence of nitric oxide synthase 1 on blood flow and interstitial nitric oxide in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Measurement by in vivo brain microdialysis of nitric oxide release in the rat cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of total nitric oxide metabolite (NO(x)(-)) levels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A novel in vivo assay system for consecutive measurement of brain nitric oxide production combined with the microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
L-NMMA Solubility and Experimental Design: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of L-N-Monomethyl Arginine (L-NMMA), a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. Why is the solubility so poor?
A1: The issue you are encountering is due to the inherent chemical properties of this compound, particularly its common salt form, this compound acetate. Contrary to what might be expected for many organic compounds, this compound acetate exhibits very low solubility in dimethyl sulfoxide (DMSO).[1][2] Several sources indicate its solubility in DMSO is only around 0.25 mg/mL, with some even classifying it as insoluble.[1][2][3] The primary issue is not one of technique, but of solvent selection. For optimal solubility, aqueous solutions are highly recommended over organic solvents like DMSO.[1][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended and most effective solvent for this compound acetate is water or an aqueous buffer such as phosphate-buffered saline (PBS).[1][4][5] In these solvents, the solubility is significantly higher than in DMSO. For instance, the solubility in PBS (pH 7.2) is approximately 10 mg/mL, and some suppliers indicate solubility in water can reach up to 50 mM.[1][2][6][7]
Q3: Can I use other organic solvents to dissolve this compound?
A3: While this compound acetate has slightly better solubility in ethanol (approximately 1 mg/mL) compared to DMSO, this is still significantly lower than its solubility in aqueous solutions.[1][2] Given the high solubility in water and aqueous buffers, these are the preferred solvents to avoid potential complications from organic solvents in biological experiments.[1]
Q4: I need to use DMSO for my experimental setup. What are my options?
A4: If your experimental protocol absolutely requires the use of DMSO, it is important to be aware of the very low solubility limit of this compound acetate in this solvent.[1][2] Preparing a low-concentration stock solution in fresh, anhydrous DMSO might be possible, but it is not the recommended approach.[3] An alternative would be to explore other salt forms of this compound, such as the citrate or hydrochloride salts, which may have different solubility profiles.[8][9] However, the most straightforward solution is to prepare a concentrated aqueous stock solution of this compound acetate and then make further dilutions into your cell culture medium or experimental buffer.[1] It is crucial to ensure the final concentration of the aqueous stock solution does not disrupt the overall experimental conditions.
Q5: How does this compound inhibit nitric oxide production?
A5: this compound is a structural analog of L-arginine, the substrate for nitric oxide synthase (NOS). It acts as a competitive inhibitor by binding to the active site of all three NOS isoforms (nNOS, eNOS, and iNOS), thereby blocking the conversion of L-arginine to L-citrulline and nitric oxide (NO).[4][10] This inhibition of NO production is a key mechanism for studying the role of nitric oxide in various physiological and pathological processes.[10][11][12][13]
Data Presentation: Solubility of this compound Acetate
| Solvent | Solubility | Reference |
| Water | Up to 50 mM | [6][7] |
| PBS (pH 7.2) | ~10 mg/mL | [1][2] |
| Ethanol | ~1 mg/mL | [1][2] |
| DMSO | ~0.25 mg/mL (some sources report as insoluble) | [1][2][3] |
Troubleshooting Guide
Issue: Immediate Precipitation of this compound in Cell Culture Media
-
Question: I prepared a stock solution of this compound in DMSO and upon adding it to my cell culture medium, a precipitate formed immediately. What is happening and how can I resolve this?
-
Answer: This phenomenon, often termed "crashing out," occurs because this compound has very poor solubility in DMSO and the subsequent dilution into an aqueous environment further reduces its ability to stay in solution.[14][15] The recommended approach is to avoid using DMSO as the primary solvent.
-
Recommended Solution: Prepare a fresh stock solution of this compound acetate in sterile water or PBS.[1][6][7] This aqueous stock can then be diluted into your cell culture medium.
-
Alternative (Not Recommended): If a DMSO stock must be used, ensure it is at a very low concentration and add it dropwise to the pre-warmed (37°C) media while gently swirling to facilitate mixing and minimize localized high concentrations that can trigger precipitation.[14][16]
-
Issue: Delayed Precipitation of this compound in Culture
-
Question: The this compound-containing medium was clear initially, but after a few hours of incubation, I noticed a precipitate. What causes this?
-
Answer: Delayed precipitation can be due to several factors, including temperature shifts, changes in media pH over time, or interactions with media components.[16][17][18]
-
Troubleshooting Steps:
-
Confirm Stock Solution Clarity: Ensure your aqueous stock solution of this compound is fully dissolved and free of any precipitate before adding it to the culture medium.
-
pH Stability: Use a well-buffered culture medium to maintain a stable pH.
-
Media Changes: For longer experiments, consider changing the media with freshly prepared this compound-containing medium every 24-48 hours to maintain the desired concentration and avoid potential degradation or precipitation.[16]
-
Avoid Temperature Fluctuations: Minimize the time that culture plates are outside the incubator to prevent temperature-induced precipitation.[14][17]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound acetate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, room temperature water or PBS (pH 7.2) to achieve the desired stock concentration (e.g., 10 mg/mL in PBS).
-
Mixing: Vortex the solution thoroughly until the this compound acetate is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3][19][20]
-
Sterilization: If required for your application, filter-sterilize the stock solution through a 0.22 µm syringe filter.[6]
-
Storage: It is highly recommended to prepare aqueous solutions fresh on the day of use.[1][7] If short-term storage is necessary, aliquot the stock solution and store at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biotium.com [biotium.com]
- 5. astorscientific.us [astorscientific.us]
- 6. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 7. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the nitric oxide synthase inhibitor this compound on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. This compound acetate | NOS | TargetMol [targetmol.com]
- 20. This compound acetate | carbonic anhydrase inhibitor | CAS# 53308-83-1 | InvivoChem [invivochem.com]
Technical Support Center: L-NMMA and L-Arginine in Nitric Oxide Synthase Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitric oxide synthase (NOS) inhibitor L-NG-Monomethyl-L-arginine (L-NMMA) and its reversal agent, L-arginine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2] It acts as an analogue of L-arginine, the natural substrate for NOS, and competes with it for binding to the active site of the enzyme.[1][3] This competition blocks the synthesis of nitric oxide (NO).[2] In the case of iNOS and nNOS, this compound can also act as a reaction-based inhibitor, leading to slow metabolism of this compound and subsequent inactivation of the enzyme.[1]
Q2: How can the inhibitory effects of this compound be reversed?
A2: The inhibitory effects of this compound can be reversed by the addition of excess L-arginine.[4][5][6] Since the inhibition is competitive, increasing the concentration of the natural substrate (L-arginine) will displace the inhibitor (this compound) from the enzyme's active site, thereby restoring NOS activity and NO production.[1] This reversal has been demonstrated in various experimental models, including in vitro enzyme assays, cell culture systems, and in vivo studies.[4][5][6][7]
Q3: Is the reversal of this compound's effects by L-arginine always complete?
A3: While L-arginine can effectively reverse this compound-induced inhibition, the completeness of the reversal can depend on several factors, including the relative concentrations of this compound and L-arginine, the specific NOS isoform being studied, and the experimental conditions.[1][6] In some cases, particularly with nNOS and eNOS, the binding of this compound can be a time-dependent process with a slower reversal.[1] For practical purposes, achieving complete reversal often requires a significant molar excess of L-arginine over this compound.
Q4: What are the typical concentrations of this compound and L-arginine used in experiments?
A4: The effective concentrations can vary depending on the experimental system. For in vitro studies, this compound is often used in the micromolar range (e.g., 1-300 µM).[6] For reversal, L-arginine is typically used at concentrations equal to or, more commonly, in excess of the this compound concentration (e.g., 3-300 µM).[6] In vivo doses can range from mg/kg, and the optimal dose should be determined empirically for each specific animal model and experimental setup.[4][5]
Troubleshooting Guide
Issue 1: Incomplete or no reversal of this compound effects with L-arginine.
| Possible Cause | Troubleshooting Step |
| Insufficient L-arginine Concentration | This compound is a competitive inhibitor, so a sufficient excess of L-arginine is required to displace it. Increase the concentration of L-arginine. A 10-fold or higher molar excess of L-arginine to this compound is a good starting point for troubleshooting.[6] |
| This compound Inactivation of NOS | For iNOS and nNOS, this compound can act as a mechanism-based irreversible inhibitor over time.[8] Ensure that L-arginine is added promptly after this compound administration to favor competitive reversal over irreversible inactivation. |
| Degradation of Reagents | Ensure the stability and purity of your this compound and L-arginine solutions. Prepare fresh solutions for each experiment. This compound is soluble in water and should be stored appropriately.[9][10] L-arginine solutions can be autoclaved, but they are alkaline and can absorb CO2 from the atmosphere. |
| Cellular L-arginine Transport Issues | In cell-based assays, ensure that the cells have functional L-arginine transporters (e.g., the y+ system).[2][11] If transport is limited, the extracellularly added L-arginine may not reach the intracellular NOS enzyme effectively. |
| pH of the Medium | Ensure the pH of your experimental buffer or medium is within the optimal range for NOS activity and L-arginine transport. |
Issue 2: Variability in the inhibitory effect of this compound.
| Possible Cause | Troubleshooting Step |
| Differential NOS Isoform Expression | The different NOS isoforms (nNOS, iNOS, eNOS) have varying sensitivities to this compound.[9][12] The IC50 and Ki values differ between isoforms. Characterize the specific NOS isoform(s) present in your experimental system to understand the expected inhibitory profile. |
| Presence of Endogenous L-arginine | The concentration of endogenous L-arginine in your cell culture medium or tissue preparation can compete with this compound, leading to variable inhibition. Consider using L-arginine-free medium for a defined period before the experiment to standardize conditions.[11] |
| Cofactor Availability | NOS activity is dependent on several cofactors, including NADPH and tetrahydrobiopterin (BH4).[1] Ensure that these cofactors are not limiting in your assay system, as this can affect the apparent inhibitory potency of this compound. |
Data Presentation
Table 1: Inhibitory Constants of this compound for NOS Isoforms
| NOS Isoform | Ki (µM) | IC50 (µM) | Reference(s) |
| nNOS | ~0.18 - 0.65 | 4.1 - 4.9 | [8][9][12] |
| iNOS | ~3.9 - 6.0 | 6.6 | [8][9][12] |
| eNOS | ~0.7 | 3.5 | [8][9] |
| Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the assay conditions. |
Table 2: Example In Vivo Dosing for this compound and L-arginine
| Animal Model | This compound Dose | L-arginine Reversal Dose | Observed Effect | Reference(s) |
| Dog (endotoxic shock) | 20 mg/kg (i.v.) | Not specified to reverse, but L-arginine restored hypotension | Reversal of endotoxin-induced hypotension | [4] |
| Rat (anesthetized) | 0.03-300 mg/kg (i.v.) | 30-100 mg/kg (i.v.) | Reversal of increased blood pressure | [5] |
| Human (cerebral blood flow) | 50 mg/min for 5 min (intracarotid) | Not specified, but reversed the effect | Reversal of decreased cerebral blood flow | [7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Inhibition and L-arginine Reversal in Aortic Rings
This protocol is adapted from studies on endothelium-dependent relaxation.[5][6]
-
Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rabbit or rat).
-
Mounting: Mount the rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) gassed with 95% O2 / 5% CO2 at 37°C.
-
Pre-contraction: Pre-contract the aortic rings with an appropriate vasoconstrictor (e.g., phenylephrine) to achieve a stable submaximal contraction.
-
Induction of Relaxation: Induce endothelium-dependent relaxation by adding an agonist such as acetylcholine (ACh).
-
This compound Inhibition: In a separate set of rings, pre-incubate with this compound (e.g., 30 µM) for a defined period (e.g., 20-30 minutes) before adding the vasoconstrictor and then the relaxation agonist.
-
L-arginine Reversal: To test for reversal, in this compound-treated rings, add L-arginine (e.g., 3-300 µM) and then re-assess the relaxation response to the agonist.
-
Data Analysis: Measure the changes in tension and express the relaxation as a percentage of the pre-contraction. Compare the relaxation curves in the absence and presence of this compound and after the addition of L-arginine.
Protocol 2: Cell-Based Nitric Oxide Production Assay
This protocol describes a general workflow for measuring NO production in cultured cells.
-
Cell Culture: Plate cells (e.g., endothelial cells) in a suitable culture format (e.g., 96-well plate) and grow to confluence.[13]
-
Pre-incubation: Replace the culture medium with a buffer or medium containing a low concentration of L-arginine.
-
This compound Treatment: Add this compound at the desired concentration to the treatment wells and incubate for a specified time.
-
L-arginine Reversal: In designated wells, add L-arginine at a concentration sufficient to compete with this compound.
-
Stimulation: Stimulate NO production with an appropriate agonist if required (e.g., bradykinin for endothelial cells).
-
NO Measurement: Measure the accumulation of nitrite and nitrate (stable end-products of NO) in the supernatant using the Griess reagent or a fluorescent NO probe.
-
Data Analysis: Quantify the amount of NO produced and compare the levels between control, this compound-treated, and L-arginine-rescued groups.
Visualizations
Figure 1. Signaling pathway of this compound competitive inhibition.
Figure 2. Experimental workflow for this compound inhibition and reversal.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraplatelet L-Arginine-Nitric Oxide Metabolic Pathway: From Discovery to Clinical Implications in Prevention and Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Reversal of endotoxin-mediated shock by NG-methyl-L-arginine, an inhibitor of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of nitric oxide formation from L-arginine attenuates endothelium-dependent relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracarotid infusion of the nitric oxide synthase inhibitor, this compound, modestly decreases cerebral blood flow in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-nitro-L-arginine and N-monomethyl-L-arginine exhibit a different pattern of inactivation toward the three nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 10. biotium.com [biotium.com]
- 11. Regulation of L-arginine transport and nitric oxide release in superfused porcine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
L-NMMA vs. L-NAME: A Comprehensive Guide to Choosing Your Nitric Oxide Synthase Inhibitor
For researchers navigating the intricate world of nitric oxide (NO) signaling, the selection of an appropriate nitric oxide synthase (NOS) inhibitor is a critical experimental decision. Among the most widely used are the arginine analogs L-NG-monomethylarginine (L-NMMA) and L-NG-nitroarginine methyl ester (L-NAME). While both effectively block NO production, their distinct pharmacological profiles can significantly impact experimental outcomes. This guide provides a detailed comparison of this compound and L-NAME, supported by experimental data, to aid researchers in making an informed choice for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (L-NG-Monomethylarginine) | L-NAME (L-NG-Nitroarginine Methyl Ester) |
| Mechanism of Action | Competitive inhibitor of all three NOS isoforms (nNOS, eNOS, iNOS).[1][2] | Prodrug that is hydrolyzed to the active inhibitor L-NG-nitroarginine (L-NNA), a non-selective competitive inhibitor of NOS.[3] |
| Selectivity | Generally considered non-selective, but some studies suggest a degree of preference for nNOS and eNOS over iNOS.[1] | The active form, L-NNA, is a potent non-selective inhibitor of all three NOS isoforms.[3] |
| Potency | Potent inhibitor, with Ki and IC50 values in the low micromolar to nanomolar range for nNOS and eNOS.[1][4][5] | The active form, L-NNA, is a highly potent inhibitor with Ki values in the nanomolar range for nNOS and eNOS.[3] |
| In Vivo Effects | Causes a dose-dependent increase in blood pressure.[6][7] | Induces a robust and sustained increase in blood pressure, often more pronounced than that observed with this compound at comparable doses.[8][9][10] |
| Key Consideration | Directly active compound. | Requires in vivo or in situ hydrolysis to its active form, which can influence the onset and duration of its effects. |
In-Depth Comparison
Mechanism of Action
This compound is a direct competitive inhibitor of all three NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1][2][11] It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of NO.
In contrast, L-NAME is a prodrug, meaning it is inactive in its initial form.[3] It must be hydrolyzed by esterases in tissues and cells to its active metabolite, L-NG-nitroarginine (L-NNA). L-NNA is a potent, non-selective competitive inhibitor of all NOS isoforms, functioning similarly to this compound by competing with L-arginine.[3] The requirement for bioactivation can lead to a delayed onset of action for L-NAME compared to this compound.
Potency and Selectivity
Both this compound and the active form of L-NAME (L-NNA) are potent inhibitors of NOS. However, their reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) can vary across different studies and experimental conditions.
Table 1: Comparative Inhibitory Potency of this compound and L-NAME (as L-NNA) on NOS Isoforms
| Inhibitor | NOS Isoform | Species | IC50 / Ki Value | Reference |
| This compound | nNOS | Rat | Ki: ~0.18 µM | [4] |
| nNOS | - | IC50: 4.9 µM | [1] | |
| eNOS | Human | Ki: ~0.4 µM | [5] | |
| eNOS | - | IC50: 3.5 µM | [1] | |
| iNOS | Rat | Ki: ~6 µM | [4] | |
| iNOS | - | IC50: 6.6 µM | [1] | |
| L-NAME (L-NNA) | nNOS | Bovine | Ki: 15 nM | [3] |
| eNOS | Human | Ki: 39 nM | [3] | |
| iNOS | Murine | Ki: 4.4 µM | [3] |
Note: The potency of L-NAME is dependent on its conversion to L-NNA. The IC50 of freshly dissolved L-NAME can be significantly higher (e.g., 70 µM for nNOS) until it is hydrolyzed.
While both are generally considered non-selective, some evidence suggests that this compound may exhibit a slightly greater preference for nNOS and eNOS over iNOS in certain contexts.[1] L-NNA, the active form of L-NAME, is a potent inhibitor of both constitutive NOS isoforms (nNOS and eNOS).[3]
In Vivo Effects: A Focus on Cardiovascular Models
Both this compound and L-NAME are widely used to induce experimental hypertension in animal models by inhibiting basal NO production, which plays a crucial role in maintaining vascular tone.
This compound: Intravenous administration of this compound in humans and animals leads to a dose-dependent increase in mean arterial pressure and a decrease in heart rate.[6][7][12] For example, a 3 mg/kg intravenous infusion of this compound in healthy subjects resulted in a 10% increase in mean arterial pressure.[6]
L-NAME: Chronic administration of L-NAME in drinking water is a well-established method for creating a sustained hypertensive phenotype in rats.[9][10] Acute intravenous administration of L-NAME in humans has been shown to produce a more substantial and sustained increase in blood pressure compared to this compound.[8] One study reported that a 4 mg/kg dose of L-NAME raised mean arterial pressure by 24±2 mm Hg, an effect significantly greater than that observed with a 12-fold higher dose of this compound.[8]
Table 2: Comparative In Vivo Effects on Blood Pressure
| Inhibitor | Species | Dose and Administration | Effect on Mean Arterial Pressure (MAP) | Reference |
| This compound | Human | 3 mg/kg, i.v. over 5 min | ↑ by 10% | [6] |
| Human | 6, 9, and 12 mg/kg, i.v. | ↑ by 8±2, 9±1, and 9±1 mm Hg, respectively | [8] | |
| Human | 50 mg/kg | ↑ by 15±2 mm Hg | [8] | |
| L-NAME | Human | 4 mg/kg | ↑ by 24±2 mm Hg | [8] |
| L-NAME | Rat | 40 mg/kg/day in drinking water for 4-7 weeks | Sustained increase in blood pressure | [9] |
Signaling Pathways and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the nitric oxide signaling pathway and a general workflow for comparing the effects of this compound and L-NAME in a cell-based assay.
Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound and L-NAME.
Caption: Experimental workflow for comparing NOS inhibitors in cell culture.
Experimental Protocols
NOS Activity Assay (Conversion of Radiolabeled Arginine to Citrulline)
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Cell lysate or purified NOS enzyme
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, and cofactors)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin (for nNOS and eNOS)
-
[³H]-L-arginine or [¹⁴C]-L-arginine
-
This compound and L-NAME solutions of varying concentrations
-
Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)
-
Cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the reaction buffer, cofactors, and radiolabeled L-arginine.
-
Inhibitor Incubation: Add varying concentrations of this compound or L-NAME to the reaction mix. Include a control with no inhibitor.
-
Initiate Reaction: Add the cell lysate or purified NOS enzyme to the reaction mix to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
-
Stop Reaction: Terminate the reaction by adding the Stop Buffer.
-
Separate Citrulline from Arginine: Add the cation exchange resin to the reaction mixture. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will remain in the supernatant.
-
Quantify Citrulline: Centrifuge the mixture and collect the supernatant. Add the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of radiolabeled L-citrulline produced in each reaction. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Griess Assay for Nitrite Determination
This colorimetric assay indirectly measures NO production by quantifying the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
Cell culture supernatant or other biological samples
-
Griess Reagent:
-
Solution A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED)
-
-
Sodium nitrite (NaNO₂) standard solutions (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample and Standard Preparation: Pipette 50 µL of cell culture supernatant and sodium nitrite standards into separate wells of a 96-well plate.
-
Griess Reagent Addition:
-
Add 50 µL of Solution A to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well.
-
-
Incubation: Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 520 and 550 nm (typically 540 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the sodium nitrite standards against their known concentrations. Use the standard curve to determine the nitrite concentration in the experimental samples.
Conclusion: Which Inhibitor to Choose?
The choice between this compound and L-NAME depends on the specific experimental design and research question.
-
For in vitro studies requiring a directly acting inhibitor with a rapid onset of action, this compound is a suitable choice. Its properties are well-characterized, and it does not require metabolic activation.
-
For in vivo studies aiming to induce a robust and sustained hypertensive model, L-NAME is often preferred. Its prodrug nature and potent active metabolite can lead to a more pronounced and longer-lasting inhibition of NOS in the whole organism.
Researchers should carefully consider the differences in their mechanism of action, potency, and pharmacokinetic profiles to select the most appropriate tool for their investigation into the multifaceted roles of nitric oxide. Furthermore, it is crucial to be aware of potential non-specific effects and to include appropriate controls in all experiments.
References
- 1. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 2. biotium.com [biotium.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of nitric oxide synthesis increases blood pressure in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the nitric oxide synthase inhibitor this compound on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nitric Oxide Synthase Inhibition by L-NMMA In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, NG-monomethyl-L-arginine (L-NMMA) is a widely utilized competitive inhibitor of all three nitric oxide synthase (NOS) isoforms.[1] This guide provides an objective comparison of this compound with other common NOS inhibitors, supported by experimental data and detailed protocols for validation assays.
Comparison of NOS Inhibitor Potency and Selectivity
The efficacy of a NOS inhibitor is determined by its potency (IC50 value) and its selectivity for the different NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Off-target inhibition, particularly of eNOS, can have significant physiological consequences, such as hypertension.[2][3] The following table summarizes the inhibitory activities of this compound and other commonly used NOS inhibitors.
| Inhibitor | nNOS | eNOS | iNOS | Selectivity Profile |
| This compound | IC50: 4.9 µM | IC50: 3.5 µM | IC50: 6.6 µM | Non-selective |
| L-NAME | Ki: ~15 nM (Bovine)[4] | Ki: ~39 nM (Human)[4] | Ki: ~4400 nM (Murine)[4] | Preferential for nNOS and eNOS over iNOS. It is a prodrug that hydrolyzes to the more potent inhibitor L-NOARG.[5][6] |
| 7-Nitroindazole (7-NI) | IC50: 0.71 µM (rat)[2] | IC50: 0.78 µM (bovine)[2] | IC50: 5.8 µM (rat)[2] | Shows some preference for nNOS and eNOS over iNOS in vitro.[2][4] |
| 1400W | IC50: >100 µM | IC50: >100 µM | IC50: 1.4 µM | Highly selective for iNOS.[7] |
| L-NIO | - | - | - | A potent non-selective competitive inhibitor of NOS.[1] |
Note: IC50 and Ki values can vary depending on the species from which the enzyme was sourced and the specific assay conditions.
Off-Target Effects of Common NOS Inhibitors
Beyond isoform selectivity, it is crucial to consider potential off-target effects that can influence experimental outcomes.
| Inhibitor | Known Off-Target Effects |
| This compound | Can interact directly with the nicotinic acetylcholine receptor channel.[8] |
| L-NAME | Has been shown to slowly release nitric oxide from its guanidino nitro group, which can confound its intended NOS-inhibiting effects.[8] Also interacts directly with the nicotinic acetylcholine receptor channel. |
Experimental Protocols for Validating NOS Inhibition
To validate the inhibition of NOS activity by this compound or other inhibitors, several in vitro assays can be employed. The following are detailed protocols for key experiments.
Griess Assay for Nitrite Determination
This assay quantifies nitric oxide production by measuring the concentration of nitrite, a stable and water-soluble breakdown product of NO.[9]
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Sodium nitrite standard solution.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Cell culture supernatants or purified enzyme reaction mixtures.
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.
-
Sample Preparation: Collect cell culture supernatants or prepare enzyme reaction mixtures with and without the NOS inhibitor (e.g., this compound).
-
Reaction: Add 50-100 µL of the sample or standard to a well of the 96-well plate.
-
Griess Reagent Addition: Add an equal volume of the Griess Reagent to each well.[10]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[10]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
-
Calculation: Create a standard curve from the absorbance readings of the nitrite standards. Use this curve to determine the nitrite concentration in the samples and calculate the percent inhibition of NO production by the inhibitor.
Citrulline Assay for NOS Activity
This assay directly measures NOS enzyme activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[12]
Materials:
-
[3H]-L-arginine or [14C]-L-arginine.
-
NOS-containing cell or tissue homogenates.
-
Reaction buffer containing NADPH, Ca2+, calmodulin, and other necessary cofactors.
-
Dowex AG 50W-X8 resin (Na+ form).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates containing NOS.
-
Reaction Mixture: In a microcentrifuge tube, combine the homogenate with the reaction buffer and the NOS inhibitor to be tested.
-
Initiate Reaction: Add a known amount of radiolabeled L-arginine to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separation: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [3H]-L-arginine will bind to the resin, while the neutral [3H]-L-citrulline will flow through.
-
Quantification: Collect the eluate containing [3H]-L-citrulline into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of [3H]-L-citrulline produced and determine the percent inhibition of NOS activity.
cGMP Assay
Since NO activates soluble guanylyl cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), measuring cGMP levels can serve as an indirect measure of NO production and NOS activity.[13] This can be done using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).
Protocol for Competitive ELISA for cGMP:
Materials:
-
Commercially available cGMP ELISA kit (typically includes cGMP-coated plates, cGMP standards, a cGMP-specific antibody, and a secondary antibody conjugated to an enzyme like HRP).
-
Cell lysates or tissue homogenates.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Sample and Standard Preparation: Prepare cell lysates or tissue homogenates. Create a standard curve using the provided cGMP standards.
-
Competitive Binding: Add the samples and standards to the wells of the cGMP-coated microplate. Then, add a fixed amount of cGMP-specific antibody to each well. The free cGMP in the sample will compete with the cGMP coated on the plate for binding to the antibody.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 1-2 hours at 37°C or overnight at 4°C).[14]
-
Washing: Wash the plate several times with wash buffer to remove unbound antibody and cGMP.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Washing: Wash the plate again to remove any unbound secondary antibody.
-
Substrate Addition: Add the substrate solution to the wells and incubate until a color change is observed.[14]
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance versus the concentration of the cGMP standards. The concentration of cGMP in the samples can then be determined from this curve. The signal intensity will be inversely proportional to the amount of cGMP in the sample.
Visualizing Key Concepts
To further elucidate the experimental and biological contexts, the following diagrams are provided.
Caption: Nitric Oxide (NO) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for validating NOS inhibition in vitro.
Caption: Logical comparison of key features for different NOS inhibitors.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nitric Oxide Synthase (NOS) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol Griess Test [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Nitric Oxide Synthase Inhibitors: L-NMMA vs. 7-Nitroindazole
In the landscape of neuroscience and pharmacology, the modulation of nitric oxide synthase (NOS) activity is a critical area of research for understanding physiological processes and developing therapeutic interventions for a myriad of disorders. This guide provides a detailed, objective comparison of two commonly used NOS inhibitors: N G-monomethyl-L-arginine (L-NMMA), a non-selective inhibitor, and 7-nitroindazole (7-NI), a compound with preferential selectivity for the neuronal NOS (nNOS) isoform. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to aid in the selection of the appropriate inhibitor for specific research applications.
At a Glance: this compound vs. 7-Nitroindazole
| Feature | This compound (N G-Monomethyl-L-arginine) | 7-Nitroindazole (7-NI) |
| Mechanism of Action | Competitive inhibitor of all NOS isoforms, acting as a substrate analog to L-arginine.[1] | Primarily a competitive inhibitor of nNOS, competing with both L-arginine and the cofactor tetrahydrobiopterin.[2] |
| Selectivity for nNOS | Non-selective; inhibits nNOS, eNOS, and iNOS.[3] | Shows preferential, though not absolute, selectivity for nNOS over eNOS and iNOS in many experimental settings.[2] |
| In Vivo Effects | Can cause a significant increase in blood pressure due to inhibition of endothelial NOS (eNOS).[3][4][5] | Generally has a lesser effect on blood pressure at doses that effectively inhibit nNOS, making it suitable for neurological studies where cardiovascular side effects are a concern.[5] |
| Additional Activities | Can also interact with other receptors, such as the nicotinic acetylcholine receptor.[6] | May exhibit monoamine oxidase (MAO) inhibitory activity, which can influence neurotransmitter levels.[2][7][8] |
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of this compound and 7-nitroindazole against the three main NOS isoforms is a key determinant in their selection for specific research questions. The following tables summarize available quantitative data. It is important to note that IC50 and K i values can vary depending on the species from which the enzyme was sourced and the specific assay conditions.
Table 1: Inhibitory Potency of this compound
| NOS Isoform | Species | IC50 (µM) |
| nNOS | - | 4.9[3] |
| eNOS | - | 3.5[3] |
| iNOS | - | 6.6[3] |
Table 2: Inhibitory Potency of 7-Nitroindazole
| NOS Isoform | Species | IC50 (µM) |
| nNOS | Rat | 0.71[9] |
| eNOS | Bovine | 0.78[9] |
| iNOS | Rat | 5.8[9] |
Signaling Pathways and Inhibition
Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes. The diagram below illustrates the general signaling pathway and the points of inhibition for this compound and 7-nitroindazole.
Caption: nNOS signaling cascade and points of inhibition.
Experimental Protocols
To facilitate the direct comparison of this compound and 7-nitroindazole, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and cellular assays.
In Vitro nNOS Inhibition Assay (Griess Assay)
This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite.
Materials:
-
Purified recombinant nNOS enzyme
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
FAD
-
FMN
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium Chloride
-
This compound and 7-Nitroindazole stock solutions
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, BH4, Calmodulin, and CaCl2.
-
Add varying concentrations of this compound or 7-nitroindazole to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the purified nNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
To measure nitrite concentration, add Griess Reagent A followed by Griess Reagent B to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for the in vitro Griess assay.
Cellular NOS Activity Assay (Nitrite Measurement in Cultured Cells)
This assay measures NO production in a cellular context by quantifying the accumulation of nitrite in the culture medium.
Materials:
-
Neuronal cell line expressing nNOS
-
Cell culture medium
-
This compound and 7-Nitroindazole stock solutions
-
Agonist to stimulate nNOS activity (e.g., NMDA)
-
Griess Reagent
-
Nitrite standard solutions
-
Multi-well cell culture plates
-
Microplate reader
Procedure:
-
Plate neuronal cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound or 7-nitroindazole for a specific time.
-
Stimulate the cells with an appropriate agonist to induce nNOS activity.
-
Incubate for a period to allow for NO production and its conversion to nitrite.
-
Collect the cell culture supernatant.
-
Add the Griess Reagent to the supernatant and the nitrite standards in a new 96-well plate.
-
Incubate in the dark at room temperature for the color to develop.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the nitrite concentration and the percent inhibition for each inhibitor concentration to determine the IC50 value in a cellular system.
Conclusion
The choice between this compound and 7-nitroindazole depends critically on the specific aims of the research. This compound serves as a potent, broad-spectrum NOS inhibitor, making it suitable for studies investigating the overall physiological role of NO. However, its lack of selectivity and significant cardiovascular effects can be confounding factors, particularly in neurological research.
Conversely, 7-nitroindazole offers preferential inhibition of nNOS, which is advantageous for dissecting the specific roles of neuronal NO production in the central and peripheral nervous systems. Its reduced impact on blood pressure makes it a more suitable tool for in vivo studies focused on neurological function. Researchers should also be mindful of the potential for 7-nitroindazole to inhibit MAO, which could influence experimental outcomes.
By carefully considering the data presented in this guide and the specific requirements of their experimental design, researchers can make an informed decision on the most appropriate NOS inhibitor to achieve their scientific objectives.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 4. Different effects of 7-nitroindazole and L-NAME administered both individually and together on the cardiovascular system of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide synthase inhibitors, 7-nitro indazole and nitroG-L-arginine methyl ester, dose dependently reduce the threshold for isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that the neuronal nitric oxide synthase inhibitor 7-nitroindazole inhibits monoamine oxidase in the rat: in vivo effects on extracellular striatal dopamine and 3,4-dihydroxyphenylacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The preferential nNOS inhibitor 7-nitroindazole and the non-selective one N(G)-nitro-L-arginine methyl ester administered alone or jointly with L-DOPA differentially affect motor behavior and monoamine metabolism in sham-operated and 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
L-NMMA vs. L-NIO: A Comparative Guide to NOS Isoform Selectivity
In the landscape of nitric oxide synthase (NOS) inhibitors, L-NG-Monomethylarginine (L-NMMA) and L-N5-(1-Iminoethyl)ornithine (L-NIO) are two widely utilized arginine analogs for investigating the physiological and pathological roles of nitric oxide (NO). While both compounds act as competitive inhibitors of all three NOS isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—they exhibit distinct profiles in their selectivity. This guide provides a detailed comparison of their inhibitory potency and selectivity, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activities of this compound and L-NIO against the different NOS isoforms are presented below. It is crucial to note that the IC50 and Ki values are compiled from various studies and may not be directly comparable due to differences in experimental conditions. However, they provide valuable insights into the relative potency and selectivity of each inhibitor.
| Inhibitor | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Source |
| This compound | IC50: 4.9 µM | IC50: 3.5 µM | IC50: 6.6 µM | [1] |
| IC50: 5 ± 1 µM | [2] | |||
| L-NIO | Ki: 1.7 µM | Ki: 3.9 µM | Ki: 3.9 µM | [3] |
| IC50: 0.8 ± 0.1 µM (rat neutrophils) | [4] | |||
| IC50: 3 ± 0.5 µM (murine macrophages) | [4] |
Based on the available data, L-NIO appears to be a more potent inhibitor of nNOS (Ki of 1.7 µM) compared to this compound (IC50 of 4.9 µM).[1][3] Conversely, this compound shows a slight preference for eNOS (IC50 of 3.5 µM) over the other isoforms.[1] For iNOS, L-NIO demonstrates potent inhibition, particularly in phagocytic cells, with IC50 values in the low micromolar to sub-micromolar range.[4]
Experimental Protocols
The determination of NOS inhibition and selectivity is typically performed using in vitro enzyme activity assays. The two most common methods are the Griess assay, which measures nitrite (a stable NO metabolite), and the citrulline conversion assay, which quantifies the co-product of NO synthesis.
In Vitro NOS Activity Assay (Griess Assay)
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable breakdown product, nitrite.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
FAD
-
FMN
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test inhibitors (this compound, L-NIO)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, calmodulin and CaCl2 are also included.
-
Varying concentrations of the test inhibitor (this compound or L-NIO) are added to the wells of a 96-well plate.
-
The enzymatic reaction is initiated by adding the purified NOS enzyme to each well.
-
The plate is incubated at 37°C for a specified time (e.g., 60 minutes).
-
To measure nitrite concentration, Griess Reagent is added to each well.
-
After a short incubation at room temperature, protected from light, the absorbance is measured at approximately 540 nm using a microplate reader.
-
A standard curve is generated using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
The percent inhibition for each inhibitor concentration is calculated, and the IC50 value for each NOS isoform is determined.
In Vitro NOS Activity Assay (Citrulline Conversion Assay)
This assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme.
Materials:
-
Purified recombinant human nNOS, eNOS, and iNOS enzymes
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-[¹⁴C]-Arginine
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Test inhibitors (this compound, L-NIO)
-
Dowex AG 50WX-8 resin
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
A master mix is prepared in the assay buffer containing L-[¹⁴C]-Arginine, NADPH, CaCl₂, calmodulin, and BH₄.
-
Serial dilutions of the test inhibitor are prepared.
-
The reaction is initiated by adding the purified NOS enzyme to the reaction mixture containing the test inhibitor.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is terminated, and the mixture is applied to columns containing Dowex resin to separate the unreacted L-[¹⁴C]-Arginine from the produced L-[¹⁴C]-citrulline.
-
The amount of L-[¹⁴C]-citrulline is quantified using a scintillation counter.
-
The enzyme activity is calculated, and the IC50 values are determined.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide signaling | Abcam [abcam.com]
- 3. Nitric oxide signalling and neuronal nitric oxide synthase in the heart under stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
L-NMMA Treatment and Western Blot Analysis: A Comparative Guide to Confirming Decreased NOS Activity
For researchers, scientists, and drug development professionals investigating the nitric oxide (NO) signaling pathway, N-monomethyl-L-arginine (L-NMMA) is a widely utilized tool for inhibiting nitric oxide synthase (NOS) activity. Verifying the efficacy of this compound in reducing NOS protein levels is a critical step in ensuring experimental validity. This guide provides a comprehensive comparison of expected outcomes, supported by a detailed Western blot protocol to quantify the expression of the three main NOS isoforms—neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS)—following this compound treatment.
Impact of this compound on NOS Isoform Expression: A Comparative Overview
This compound acts as a competitive inhibitor of all three NOS isoforms, albeit with varying potencies. Its primary mechanism is the blockade of L-arginine binding, thereby preventing the synthesis of nitric oxide. While this compound directly inhibits enzyme activity, its effect on the protein expression levels of NOS isoforms can vary depending on the experimental context, such as cell type, treatment duration, and the presence of other stimuli. The following table summarizes findings from studies that have investigated the impact of this compound on NOS protein expression.
| Cell/Tissue Type | This compound Concentration | Treatment Duration | Target NOS Isoform | Observed Effect on Protein Expression | Reference |
| Triple-Negative Breast Cancer (TNBC) Cell Lines (MDA-MB-436, SUM-159PT) | 4 mmol/L (daily) | 24, 48, and 72 hours | iNOS | Ameliorated docetaxel-induced upregulation of iNOS.[1][2] | |
| Triple-Negative Breast Cancer (TNBC) Cell Line (MDA-MB-468) | 4 mmol/L (daily) | 72 hours | iNOS | Decrease in iNOS levels.[1] | |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | Not specified | Not specified | eNOS | No changes in eNOS expression detected.[1] |
Visualizing the Experimental Approach and Mechanism of Action
To elucidate the experimental process and the underlying biological pathway, the following diagrams provide a visual representation of the workflow for confirming decreased NOS protein levels and the mechanism of this compound-mediated inhibition.
References
A Comparative Guide to L-NMMA and TRIM for Neuronal Nitric Oxide Synthase Inhibition
For researchers investigating the multifaceted roles of neuronal nitric oxide synthase (nNOS), the selection of an appropriate inhibitor is a critical determinant of experimental success. This guide provides an objective comparison of two commonly used nNOS inhibitors: NG-monomethyl-L-arginine (L-NMMA), a broad-spectrum NOS inhibitor, and 1-(2-trifluoromethylphenyl) imidazole (TRIM), a more selective nNOS inhibitor. We present a detailed analysis of their performance, supported by experimental data and protocols, to aid researchers in making an informed choice for their specific applications.
Mechanism of Action
This compound acts as a competitive inhibitor for all three isoforms of nitric oxide synthase (NOS).[1][2] It is a structural analog of L-arginine, the natural substrate for NOS, and competes with L-arginine for binding to the enzyme's active site.[2] This binding prevents the conversion of L-arginine to L-citrulline and nitric oxide (NO), leading to a concentration-dependent decrease in NO production.[2]
TRIM functions as a competitive inhibitor of nNOS with respect to the substrate L-arginine.[3] However, its mechanism is more complex, as its inhibitory activity is significantly enhanced in the absence of the cofactor tetrahydrobiopterin (BH4).[4] This suggests that TRIM interferes with the binding of both L-arginine and tetrahydrobiopterin to their respective sites on the nNOS enzyme.[4]
Quantitative Performance Comparison
The primary distinction between this compound and TRIM lies in their selectivity for nNOS over other NOS isoforms, particularly endothelial NOS (eNOS). This selectivity is crucial for experiments aiming to isolate the effects of nNOS inhibition from systemic cardiovascular effects mediated by eNOS.
Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and TRIM against the three NOS isoforms. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Species/Source |
| This compound | nNOS | 4.9[1] | ~0.18 | Rat[5] |
| eNOS | 3.5[1] | - | - | |
| iNOS | 6.6[1] | ~6 | Rat[5] | |
| TRIM | nNOS | 28.2 | 21.7 | Mouse Cerebellum[3] |
| eNOS | 1057.5 | - | Bovine Aorta[3] | |
| iNOS | 27.0 | - | Rat Lung[3] |
Data compiled from multiple sources. IC50 and Ki values can vary based on enzyme source and assay conditions.
As the data illustrates, this compound inhibits all three NOS isoforms with similar potency, making it a pan-NOS inhibitor.[1][2] In contrast, TRIM demonstrates significant selectivity for nNOS and iNOS over eNOS, exhibiting an IC50 value for eNOS that is approximately 37 times higher than for nNOS.[3]
Pharmacokinetics and Pharmacodynamics
Understanding how these inhibitors are absorbed, distributed, metabolized, and excreted (pharmacokinetics) and their effects on the body (pharmacodynamics) is vital for in vivo studies.
| Parameter | This compound | TRIM |
| Administration | Intravenous[6][7] | Intraperitoneal[3] |
| Elimination Half-life | 63.5 ± 14.5 min (in humans)[6] | Data not readily available |
| Primary Effects (in vivo) | Increased blood pressure, decreased cardiac output.[6][7][8] | Antinociceptive (pain-reducing) effects.[3] |
| Off-Target Effects | Blocks nicotinic acetylcholine receptor channels.[9] | Primarily characterized by selectivity among NOS isoforms. |
Signaling and Inhibition Pathway
The production of nitric oxide by nNOS initiates a signaling cascade that primarily involves the activation of soluble guanylyl cyclase (sGC). Understanding this pathway is key to interpreting inhibition data.
Caption: nNOS signaling pathway and points of inhibition by this compound and TRIM.
Experimental Protocols
Accurate determination of inhibitor potency and selectivity requires robust experimental methods. Below are detailed protocols for key assays.
Protocol 1: In Vitro NOS Activity Assay (Griess Assay)
This assay quantifies NO production by measuring nitrite, a stable breakdown product of NO. It is used to determine the IC50 of an inhibitor for each purified NOS isoform.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Cofactors: L-arginine, NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, CaCl2
-
Test Inhibitors: this compound and TRIM stock solutions
-
Griess Reagent (Component A: Sulfanilamide; Component B: N-(1-Naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well microplate and microplate reader
Procedure:
-
Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions in the assay buffer to allow for quantification.
-
Prepare Reaction Mix: In a 96-well plate, add the NOS Assay Buffer containing L-arginine and all necessary cofactors. For nNOS and eNOS, include Calmodulin and CaCl2.
-
Inhibitor Addition: Add varying concentrations of this compound or TRIM to the appropriate wells. Include a vehicle-only control.
-
Initiate Reaction: Start the enzymatic reaction by adding the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Color Development: Stop the reaction. Add Griess Reagent A, followed by Griess Reagent B, to each well. Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each well using the standard curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value for each NOS isoform.
Caption: Experimental workflow for the in vitro Griess assay to determine IC50 values.
Protocol 2: Cell-Based cGMP Assay
This assay measures the activity of sGC, a downstream effector of NO. It assesses the inhibitor's efficacy in a more physiologically relevant cellular context.
Materials:
-
Neuronal cell line expressing nNOS
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
nNOS agonist (e.g., NMDA or a calcium ionophore)
-
Test Inhibitors: this compound and TRIM
-
Cell lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for approximately 30 minutes to allow for cGMP accumulation.
-
Inhibitor Incubation: Add varying concentrations of this compound or TRIM to the cells and incubate for a specified time.
-
Stimulation: Stimulate the cells with an appropriate agonist to activate nNOS and NO production.
-
Reaction Stop & Lysis: After a short incubation (e.g., 5-10 minutes), stop the reaction and lyse the cells to release intracellular cGMP.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration and determine the IC50 value.
Conclusion: Choosing the Right Inhibitor
The choice between this compound and TRIM depends entirely on the experimental question.
Caption: Logical comparison of inhibitor selectivity and primary use cases.
-
This compound is suitable for studies aiming to determine if a biological process is dependent on nitric oxide in general, without needing to distinguish between NOS isoforms. Its well-documented effects in vivo make it a useful tool for systemic studies, provided that cardiovascular side effects are taken into account.[6][8]
-
TRIM is the superior choice for experiments designed to specifically probe the function of neuronal nitric oxide synthase.[10] Its significantly lower potency against eNOS allows researchers to minimize confounding cardiovascular effects, making it a more precise tool for dissecting the role of nNOS in the central and peripheral nervous systems.[3]
Ultimately, a thorough understanding of the properties and limitations of each inhibitor, combined with the use of rigorous experimental controls, will yield the most reliable and interpretable results in the investigation of nNOS.
References
- 1. This compound | NOS inhibitor | Hello Bio [hellobio.com]
- 2. nitric-oxide-synthase.com [nitric-oxide-synthase.com]
- 3. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the inhibition of neuronal nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (a nitric oxide synthase inhibitor) is effective in the treatment of cardiogenic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with this compound in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NO synthase inhibitors L-Name and this compound, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
L-NMMA and ADMA: A Comparative Guide to Their Competitive Inhibition of Nitric Oxide Synthase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the competitive inhibition kinetics of NG-monomethyl-L-arginine (L-NMMA) and asymmetric dimethylarginine (ADMA) on the three main isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The information presented is supported by experimental data to aid in the selection and application of these inhibitors in research and drug development.
Data Presentation: Comparative Inhibition Kinetics
Both this compound and ADMA are endogenous competitive inhibitors of all NOS isoforms, competing with the substrate L-arginine for binding to the active site.[1][2][3] Their inhibitory potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), varies across the different NOS isoforms. The following table summarizes the quantitative data on the inhibitory activity of this compound and ADMA. It is important to note that these values can vary depending on the experimental conditions, such as substrate concentration and the source of the enzyme.
| Inhibitor | Target Isoform | Ki (μM) | IC50 (μM) | Species/Source |
| This compound | nNOS | ~0.5[1] | 4.9 | Rat[1] |
| eNOS | - | 3.5 | Bovine | |
| iNOS | ~6 | 6.6 | Rat | |
| ADMA | nNOS | ~0.67[1] | ~1.5[4][5] | Rat[1] |
| eNOS | 3.9[6][7] | 12[4][5][6][7] | Recombinant Human[6][7] | |
| iNOS | - | ~1 (almost complete inhibition)[1] | - |
Experimental Protocols
The determination of the inhibition kinetics of this compound and ADMA on NOS isoforms typically involves in vitro enzyme activity assays. The two most common methods are the citrulline assay and the Griess assay.
NOS Activity Assay by L-Citrulline Formation
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
a. Materials and Reagents:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-[14C]arginine or L-[3H]arginine
-
This compound and ADMA
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
For nNOS and eNOS: Calmodulin and CaCl2
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50WX-8 resin (Na+ form)
-
Scintillation cocktail and a scintillation counter
b. Procedure:
-
Enzyme Preparation: Prepare dilutions of the purified NOS enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, cofactors, and L-[14C]arginine (or L-[3H]arginine) at a concentration close to the Km for the specific NOS isoform.
-
Inhibitor Addition: Add varying concentrations of this compound or ADMA to the reaction mixtures. Include a control with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the diluted NOS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Quantification: Collect the eluate containing L-[14C]citrulline (or L-[3H]citrulline) and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of L-citrulline formation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Nitric Oxide (NO) Production Measurement by Griess Assay
This assay indirectly measures NOS activity by quantifying the accumulation of nitrite (NO2-), a stable and oxidized product of NO.
a. Materials and Reagents:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-arginine
-
This compound and ADMA
-
Assay Buffer and cofactors (as described for the citrulline assay)
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Sodium nitrite (for standard curve)
-
Microplate reader
b. Procedure:
-
Enzyme Reaction: Set up the enzymatic reaction as described in steps 1-5 of the citrulline assay protocol, but using non-radiolabeled L-arginine as the substrate.
-
Sample Collection: After the incubation period, collect the supernatant from each reaction tube.
-
Griess Reaction: In a 96-well plate, add a portion of the supernatant and the Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow for the colorimetric reaction to develop.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Determine the concentration of nitrite in each sample from the standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 and Ki values as described for the citrulline assay.
Mandatory Visualizations
Caption: Nitric Oxide Signaling Pathway and Inhibition by this compound/ADMA.
Caption: Generalized Experimental Workflow for Determining NOS Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric dimethylarginine (ADMA) and other endogenous nitric oxide synthase (NOS) inhibitors as an important cause of vascular insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcbmr.com [jcbmr.com]
- 7. jcbmr.com [jcbmr.com]
A Comparative Guide to iNOS Inhibitors: L-NMMA vs. S-methyl-L-thiocitrulline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two commonly used nitric oxide synthase (NOS) inhibitors, NG-monomethyl-L-arginine (L-NMMA) and S-methyl-L-thiocitrulline (SMTC), with a specific focus on their effects on the inducible nitric oxide synthase (iNOS) isoform. This document summarizes key experimental data, details relevant experimental protocols, and visualizes pertinent biological pathways and workflows to aid in the selection of the appropriate inhibitor for research and drug development purposes.
Data Presentation: Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory constants (Ki) and IC50 values for this compound and S-methyl-L-thiocitrulline against the three main NOS isoforms: inducible (iNOS), neuronal (nNOS), and endothelial (eNOS). These values are critical for assessing the potency and selectivity of each inhibitor.
| Inhibitor | Target Isoform | Ki (nM) | IC50 (µM) | Selectivity Profile |
| This compound | iNOS (rat) | 6000[1] | - | Non-selective, also inhibits nNOS and eNOS[2][3] |
| nNOS (rat) | 180[1] | 4.1[1] | ||
| eNOS | - | - | Inhibits Ca2+-dependent eNOS[2] | |
| S-methyl-L-thiocitrulline (SMTC) | iNOS (human) | 34[4][5][6] | - | More potent against nNOS, but still a strong iNOS inhibitor[4][5][6] |
| nNOS (human) | 1.2 (Kd)[4][5] | - | ~17-fold selective for rat nNOS over rat eNOS[4][5][6] | |
| eNOS (human) | 11[4][5][6] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro iNOS Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by monitoring the accumulation of its stable metabolite, nitrite, in the supernatant of cultured cells.
a. Cell Culture and Stimulation:
-
Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 105 cells/ml) and allow them to adhere overnight.[7]
-
Pre-treat the cells with various concentrations of the inhibitor (this compound or S-methyl-L-thiocitrulline) for 1 hour.[8]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) to induce iNOS expression and activity.[7]
-
Incubate the plate for 24 hours at 37°C.[7]
b. Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.[7]
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[8][9]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[8]
-
Calculate the nitrite concentration based on a sodium nitrite standard curve. A decrease in nitrite levels in the inhibitor-treated wells compared to the stimulated, untreated wells indicates iNOS inhibition.[7]
Enzyme Activity Assay (Conversion of Radiolabeled L-Arginine)
This method directly measures the enzymatic activity of purified iNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[9]
a. Reaction Setup:
-
Prepare a reaction mixture containing purified iNOS enzyme, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and a buffer solution.[10]
-
Add varying concentrations of the inhibitor (this compound or S-methyl-L-thiocitrulline).
-
Initiate the reaction by adding radiolabeled L-arginine (e.g., [3H]L-arginine or [14C]L-arginine).[9]
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
b. Product Separation and Quantification:
-
Stop the reaction by adding a stop buffer containing a cation-exchange resin (e.g., Dowex AG 50W-X8).
-
The resin binds the unreacted radiolabeled L-arginine, while the radiolabeled L-citrulline remains in the supernatant.
-
Centrifuge the samples and collect the supernatant.
-
Quantify the amount of radiolabeled L-citrulline using a scintillation counter.
-
The reduction in radiolabeled L-citrulline formation in the presence of the inhibitor is used to determine the inhibitory potency (IC50 or Ki).
In Vivo Assessment of iNOS Inhibition
The rodent endotoxemia model is a common in vivo assay to evaluate the efficacy of iNOS inhibitors.[9]
a. Animal Model:
-
Administer an endotoxin, typically lipopolysaccharide (LPS), to rodents (e.g., rats or mice) to induce a systemic inflammatory response and subsequent iNOS expression.[9]
b. Inhibitor Administration:
-
Administer the test inhibitor (this compound or S-methyl-L-thiocitrulline) to the animals, typically via intravenous or intraperitoneal injection, at various doses and time points relative to the LPS challenge.[11]
c. Measurement of NO Production:
-
Collect blood samples at specified time points after LPS administration.[7]
-
Measure the plasma or serum levels of nitrite and nitrate (the stable end-products of NO metabolism) using the Griess assay or other suitable methods.[9]
-
A reduction in the LPS-induced increase in plasma/serum nitrite/nitrate levels in the inhibitor-treated group compared to the vehicle-treated group indicates in vivo iNOS inhibition.
Mandatory Visualizations
Signaling Pathway of iNOS and Inhibition
The following diagram illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the points of inhibition by this compound and S-methyl-L-thiocitrulline.
Caption: iNOS activation pathway and points of competitive inhibition.
Experimental Workflow for iNOS Inhibition Assay
This diagram outlines the general workflow for an in vitro iNOS inhibition assay using cultured cells.
Caption: Workflow for a cell-based iNOS inhibition assay.
Concluding Remarks
Both this compound and S-methyl-L-thiocitrulline are effective inhibitors of iNOS. This compound is a well-established, non-selective NOS inhibitor, making it a useful tool for studying the overall effects of NOS inhibition.[2][3] In contrast, S-methyl-L-thiocitrulline, while also inhibiting other NOS isoforms, demonstrates a higher potency for nNOS and iNOS compared to this compound.[4][5][6][12] The choice between these two inhibitors will depend on the specific research question, the required level of isoform selectivity, and the experimental system being used. The data and protocols provided in this guide are intended to assist researchers in making an informed decision for their studies on iNOS.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible nitric oxide synthase activity contributes to the regulation of peripheral vascular tone in patients with cirrhosis and ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of L-thiocitrulline, L-homothiocitrulline, and S-methyl-L-thiocitrulline: a new class of potent nitric oxide synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-NMMA: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount for safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-NG-Monomethyl-L-arginine (L-NMMA), a competitive nitric oxide synthase (NOS) inhibitor. Adherence to these guidelines will help ensure a safe laboratory environment and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound may cause irritation to the mucous membranes, upper respiratory tract, eyes, and skin.[1] Although toxicological properties have not been fully investigated, it may be harmful if inhaled, ingested, or absorbed through the skin.[1]
Required Personal Protective Equipment (PPE):
-
NIOSH-approved respirator
-
Safety goggles
-
Chemical-resistant gloves (heavy rubber gloves are recommended)
-
Lab coat or other protective clothing
-
Rubber boots (for spill response)
Step-by-Step Disposal Procedure for this compound
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with local, regional, and national regulations.[2] Chemical waste generators are responsible for correctly classifying waste.
-
Containment: Ensure that any this compound waste, whether in solid form or in solution, is securely contained in its original or a designated chemical waste container.[2] Do not mix this compound waste with other chemical waste streams.[2]
-
Labeling: Clearly label the waste container with the chemical name ("L-NG-Monomethyl-L-arginine acetate" or "this compound") and any relevant hazard warnings.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
In Case of a Spill:
-
Ventilate the Area: Ensure adequate ventilation to avoid inhaling any dust.[1]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[2][3]
-
Collect the Material: Carefully collect the spilled material. For solid this compound, avoid raising dust.[1][3]
-
Transfer to Waste Container: Place the collected material into a designated chemical waste container for disposal.[1]
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, wipes) should also be placed in the chemical waste container.
Quantitative Data: Physical and Chemical Properties of this compound
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data from various safety data sheets.
| Property | Value |
| Molecular Formula | C7H15N5O2 · C2H4O2 |
| Molecular Weight | 248.3 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 180-190°C |
| Solubility in Water | ~10 mg/mL in PBS (pH 7.2) |
| Solubility in Ethanol | ~1 mg/mL |
| Solubility in DMSO | ~0.25 mg/mL |
Note: Data compiled from multiple sources.[1][4]
Experimental Protocols Cited
The provided information focuses on the proper disposal of this compound and does not cite specific experimental protocols. For methodologies related to the use of this compound as a NOS inhibitor, researchers should consult relevant scientific literature and established laboratory protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
